Oxazolidine, 3-ethyl-
Description
Contextualization within Five-Membered Heterocyclic Chemistry
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. globalscientificjournal.comwikipedia.org Specifically, they are saturated heterocycles with an oxygen atom at position 1 and a nitrogen atom at position 3. wikipedia.orgvulcanchem.com This places them within the broader family of azoles, which are five-membered rings with at least one nitrogen and another heteroatom. wikipedia.org The study of such heterocyclic compounds is a significant branch of organic chemistry, as these structures are integral to many natural products, pharmaceuticals, and industrial chemicals. globalscientificjournal.comwikipedia.orgencyclopedia.pub
Five-membered heterocycles can be aromatic or non-aromatic. globalscientificjournal.com The saturated nature of the oxazolidine (B1195125) ring means it is non-aromatic. globalscientificjournal.com The properties and reactivity of these compounds are largely influenced by the heteroatoms present. globalscientificjournal.com The nitrogen and oxygen atoms in the oxazolidine ring can act as either acids or bases depending on the pH of their environment, which allows for a wide variety of chemical interactions. globalscientificjournal.com
Historical Development and Early Research Directions
The synthesis of oxazolidines dates back to the 1800s. wikipedia.org The traditional method for their preparation involves the condensation reaction of 2-aminoalcohols with aldehydes or ketones. wikipedia.org The first report of 2-oxazolidinone, a related compound, was in 1888 by German chemist Siegmund Gabriel. wikipedia.org
While specific early research on "Oxazolidine, 3-ethyl-" is not extensively documented in initial findings, the development of oxazolidine chemistry as a whole laid the groundwork. Research into oxazolidinone antibiotics began in the mid-1980s, leading to the discovery of linezolid (B1675486) in 1996. mdpi.comscirp.orgnih.gov This spurred further interest in the synthesis and application of various substituted oxazolidines. nih.gov The synthesis of 3-alkyl oxazolidines, including 3-ethyl derivatives, has been explored for various applications, such as analytical standards for detecting volatile aldehydes. acs.org
Fundamental Chemical Structures of 3-Ethyl-Substituted Oxazolidines
The fundamental structure of "Oxazolidine, 3-ethyl-" consists of a saturated five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. An ethyl group is attached to the nitrogen atom. vulcanchem.com The IUPAC name for this compound is 3-ethyl-1,3-oxazolidine. vulcanchem.com
The structure of oxazolidine derivatives can be confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. vulcanchem.com For instance, the ¹H-NMR spectrum of 3-ethyl-1,3-oxazolidine typically shows signals for the ethyl group protons and the protons of the oxazolidine ring. vulcanchem.com The specific chemical shifts and splitting patterns provide detailed information about the molecular structure. rsc.org
Different substituents can be present on the carbon atoms of the oxazolidine ring, leading to a wide variety of 3-ethyl-substituted oxazolidines. For example, the presence of additional methyl groups can increase steric hindrance and affect the compound's reactivity. vulcanchem.com
Interactive Data Tables
Below are interactive tables summarizing key data for "Oxazolidine, 3-ethyl-" and a related derivative.
Table 1: Physicochemical Properties of 3-Ethyl-1,3-oxazolidine
| Property | Value |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | 3-ethyl-1,3-oxazolidine |
| SMILES | CCN1CCOC1 |
| InChIKey | RDRURTGSFBSIKX-UHFFFAOYSA-N |
Data sourced from public chemical databases. vulcanchem.com
Table 2: Physicochemical Properties of 3-Ethyl-2-thioxo-4-oxazolidinone (B83924)
| Property | Value |
| Molecular Weight | 145.18 g/mol |
| Melting Point | 39-41 °C (lit.) |
| IUPAC Name | 3-ethyl-2-thioxo-1,3-oxazolidin-4-one |
| SMILES | CCN1C(=O)COC1=S |
| InChIKey | ZILKBTSQUZJHOI-UHFFFAOYSA-N |
Data sourced from commercial suppliers and chemical databases. chemdad.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRURTGSFBSIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340807 | |
| Record name | Oxazolidine, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-73-5 | |
| Record name | Oxazolidine, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethyl Substituted Oxazolidines
Cyclocondensation Reactions
Cyclocondensation is a cornerstone for the synthesis of 3-ethyl-oxazolidines. This method typically involves the reaction of a β-amino alcohol with a carbonyl compound, leading to the formation of the characteristic five-membered ring containing both nitrogen and oxygen.
Reaction of β-Amino Alcohols with Carbonyl Compounds
The reaction between a β-amino alcohol, such as 2-ethylaminoethanol, and a carbonyl compound is a fundamental and widely employed method for synthesizing 3-ethyl-oxazolidines. evitachem.com The process initiates with the formation of an imine intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine (B1195125) ring.
Aldehydes are common precursors in the synthesis of 3-ethyl-oxazolidines. The condensation reaction of a β-amino alcohol with an aldehyde is of considerable interest in synthetic organic chemistry. researchgate.net For instance, the reaction of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes under mild conditions has been shown to produce hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, a class of 3-substituted oxazolidines, in good yields. nih.govacs.org The reaction mechanism is believed to proceed through a transient hemiaminal and a fleeting iminium ion, which then cyclizes. nih.govchemrxiv.org
A study on the synthesis of hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine involved the reaction of freshly distilled propionaldehyde (B47417) with 2-HMP in dichloromethane (B109758) with anhydrous magnesium sulfate, yielding the product as a colorless liquid. acs.orgchemrxiv.org
Table 1: Synthesis of Hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine
| Reactant 1 | Reactant 2 | Solvent | Dehydrating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Propionaldehyde | 2-Hydroxymethylpiperidine (2-HMP) | Dichloromethane (DCM) | Anhydrous MgSO₄ | Hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine | 52% (crude) | acs.orgchemrxiv.org |
Ketones also serve as valuable carbonyl precursors for the synthesis of 3-ethyl-oxazolidines. A typical example is the synthesis of 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541), which involves the reaction of 3-methyl-2-butanone (B44728) with 2-ethylaminoethanol. evitachem.com This reaction can be performed under either acidic or basic conditions. evitachem.com The initial step is the formation of an imine, followed by cyclization to form the oxazolidine ring.
Three-component reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols have also been explored to synthesize complex oxazolidine derivatives. mdpi.com
The synthesis of 3-ethyl-oxazolidines can be influenced by various catalytic conditions. Both acidic and thermal conditions are commonly employed to promote the cyclocondensation reaction. For example, the reaction can be carried out in the presence of an acid such as p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonic acid, or camphorsulfonic acid. google.com
Optimization studies for the condensation of aldehydes with 2-HMP have explored a range of solvents (hexane, benzene, toluene (B28343), xylene, DCM, and MeOH), acids (PPTs, p-TsA, and BF₃OEt), and dehydrating agents (MgSO₄, 4 Å molecular sieves, and Dean–Stark trap). nih.govacs.org It was found that the mildest conditions for this condensation were using anhydrous MgSO₄ in dichloromethane or toluene at room temperature. acs.org The use of BF₃OEt with acetaldehyde (B116499), however, led to the formation of the acetaldehyde trimer, paracetaldehyde, instead of the desired oxazolidine. acs.org
Enzymatic catalysts, such as lipases, and chemical catalysts, like Lewis acids, can also enhance the reaction rate and yield. evitachem.com
Ketones as Carbonyl Precursors
Condensation with 2-Hydroxymethylpiperidine and Aldehydes
A specific and well-documented synthetic route involves the condensation of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes. researchgate.netnih.govacs.orgnih.govchemrxiv.org This reaction yields a series of hexahydro-3-alkyl-1,3-oxazolopiperidines in high yields under mild conditions. nih.govacs.org This method is particularly useful for preparing analytical standards for the detection of volatile aldehydes. researchgate.netacs.org
The reaction mechanism is thought to proceed through an elusive hemiaminal and a fleeting iminium ion, followed by cyclization. nih.govchemrxiv.orgnih.govchemrxiv.org An extensive ¹H-NMR study did not find evidence for an enamine intermediate. nih.govchemrxiv.org The choice of solvent and temperature can affect the formation of the oxazolidine ring. nih.govacs.org
Table 2: Condensation of 2-HMP with Various Aldehydes
| Aldehyde | Product (Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridine) | Reference |
|---|---|---|
| Formaldehyde (B43269) | R = H | nih.gov |
| Acetaldehyde | R = -CH₃ | nih.gov |
| Propionaldehyde | R = -CH₂CH₃ | nih.gov |
| Butyraldehyde | R = -(CH₂)₂CH₃ | nih.gov |
| Isovaleraldehyde | R = -CH(CH₃)₂ | nih.gov |
| Crotonaldehyde | R = -C=CHCH₃ | nih.gov |
| Pentanal | R = -(CH₂)₃CH₃ | nih.gov |
| Pivaldehyde | R = -C(CH₃)₃ | nih.gov |
| 3-Methylbutanal | R = -CH₂CH(CH₃)₂ | nih.gov |
| Hexanal | R = -(CH₂)₄CH₃ | nih.gov |
| Heptanal | R = -(CH₂)₅CH₃ | nih.gov |
| Furfural | R = furyl | nih.gov |
Ring-Forming Reactions from Precursors
Beyond direct cyclocondensation, other ring-forming strategies can be employed to synthesize 3-ethyl-oxazolidines. These methods may involve the reaction of precursors that already contain parts of the final ring structure.
One such approach involves the ring-opening of cyclic acetals and 1,3-oxazolidines with halosilane equivalents. acs.org For example, the reaction of a 1,3-oxazolidine ring with an iodosilane (B88989) equivalent can lead to the cleavage of a C-O bond, resulting in a ring-opened imine or enamine derivative. acs.org While this is a ring-opening reaction, the reverse process or similar strategies can be envisioned for ring formation.
Another approach is the palladium-catalyzed oxidative carbonylation of propargylic amines. researchgate.net This auto-tandem catalysis process can lead to the formation of oxazolidinones, which are structurally related to oxazolidines. The reaction proceeds through a 2-ynamide intermediate followed by cyclocarbonylation. researchgate.net
Furthermore, multi-component reactions offer a pathway to complex oxazolidine derivatives. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity. mdpi.com
Formation from Imine Intermediates
The condensation of β-amino alcohols with aldehydes or ketones is a traditional and widely employed method for the synthesis of oxazolidines. wikipedia.org In the context of 3-ethyl-oxazolidine, this would involve the reaction of 2-(ethylamino)ethanol (B46374) with an appropriate aldehyde. The reaction likely proceeds through the formation of a transient hemiaminal followed by an iminium ion, which then undergoes cyclization to yield the oxazolidine ring. acs.org While initially believed to form a stable product, it is now understood that oxazolidines can exist in a tautomeric equilibrium with the corresponding Schiff bases. scribd.com The use of dehydrating agents, such as anhydrous magnesium sulfate, can facilitate the reaction under mild conditions. acs.orgnih.gov
A one-pot synthesis of 1,3-oxazolidines can be achieved through the enantioselective addition of alcohols to imines, forming hemiaminal intermediates, followed by intramolecular cyclization. organic-chemistry.org This method, catalyzed by a chiral magnesium phosphate (B84403) catalyst, offers high yields and excellent enantioselectivities. organic-chemistry.org
Reaction of Imines with Epoxides
The reaction of imines with epoxides provides another pathway to oxazolidine rings. A notable example is the enantioselective formal [3+2] cycloaddition of epoxides with imines, which can be catalyzed by a chiral organosuperbase. nii.ac.jp This method allows for the synthesis of enantioenriched 1,3-oxazolidines with two stereogenic centers, including a quaternary one. nii.ac.jp The reaction mechanism involves the generation of an alkoxide intermediate through epoxide opening, which then adds enantioselectively to the imine, followed by a diastereoselective intramolecular aza-Michael addition. nii.ac.jp
In a multi-step synthesis, imines and epoxides have been used to produce 1,3-oxazolidines, although the stereochemistry was not always well-defined. nih.gov More advanced multicomponent reactions involving imines, epoxides, and other reactants have been developed to afford highly substituted oxazolidines with good stereocontrol. mdpi.comresearchgate.netresearchgate.net
Cyclization of Carbamates
Intramolecular cyclization of carbamates is a versatile strategy for the synthesis of oxazolidin-2-ones, which are structurally related to oxazolidines. While carbamates are generally stable, they can act as electrophiles under certain conditions, allowing for cyclization with internal nucleophiles. nih.gov For instance, N-allyl carbamates can undergo cyclization to form 5-vinyloxazolidinones. researchgate.net Similarly, the cyclization of N-Boc-acrylamides mediated by (diacetoxyiodo)benzene (B116549) can produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.gov
The cyclization of carbamates derived from amino alcohols is a common route to oxazolidin-2-ones. arkat-usa.org Treatment of an amino alcohol with ethyl chloroformate produces a carbamate (B1207046) that can be subsequently cyclized. arkat-usa.org The base and solvent conditions can significantly influence the yield and stereochemical outcome of the cyclization. arkat-usa.org
Formation from Amino Alcohols and Phosgene (B1210022)/Related Compounds
A well-established method for the synthesis of oxazolidin-2-ones involves the reaction of β-amino alcohols with phosgene or its derivatives, such as diphosgene or carbonyldiimidazole (CDI). arkat-usa.orguzh.chresearchgate.netmdpi.combath.ac.uk This reaction proceeds via the formation of a chloroformate or an analogous intermediate, which then undergoes intramolecular cyclization to form the oxazolidin-2-one ring. The stereochemistry of the starting amino alcohol is typically retained in the product when using phosgene. researchgate.net However, variations in reagents and reaction conditions can sometimes lead to unexpected stereochemical outcomes. researchgate.net For the synthesis of a 3-ethyl-oxazolidin-2-one, N-ethylaminoethanol would be the required starting amino alcohol.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like substituted oxazolidines by combining three or more reactants in a single step. chemistry-chemists.com
Anilines, Ethyl Glyoxalates, and Epoxides
An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to synthesize multi-substituted 1,3-oxazolidine derivatives. mdpi.comresearchgate.netresearchgate.net This cascade process, often catalyzed by a chiral Lewis acid such as a titanium-based complex, can achieve high diastereo- and enantioselectivities. mdpi.comresearchgate.net The proposed mechanism involves the formation of an imine from the aniline (B41778) and ethyl glyoxalate, which then reacts with the epoxide to form the target oxazolidine. mdpi.com This reaction provides a convenient route to optically pure, multi-substituted 1,3-oxazolidine compounds. researchgate.net
Table 1: Three-Component Reaction of Anilines, Ethyl Glyoxalate, and Epoxides nih.govmdpi.com
| Entry | Aniline (R¹) | Epoxide (R²) | Yield (%) | d.r. | ee (%) |
| 1 | CH₃O | CH₂Cl | 52 | 12:1 | 43 |
| 2 | Cl | CH₂Cl | 65 | 13:1 | 63 |
| 8 | H | Styrene (B11656) | 55 | 11:1 | 86 |
| 9 | Cl | Styrene | 63 | 20:1 | 90 |
| Reactions were carried out under optimized conditions. Yields are of isolated products. d.r. determined by ¹H-NMR. ee determined by HPLC on a chiral column. |
Paraformaldehyde as a Methylene (B1212753) Source
Paraformaldehyde serves as a convenient source of formaldehyde for the synthesis of the oxazolidine ring from β-amino alcohols. vulcanchem.com The reaction of a β-amino alcohol with paraformaldehyde in a suitable solvent, such as toluene, can lead to the formation of the corresponding oxazolidine. uzh.ch For instance, the reaction of 2-(ethylamino)ethanol with paraformaldehyde would yield 3-ethyl-1,3-oxazolidine. vulcanchem.com This method is also applicable in multicomponent reactions where formaldehyde is a required reactant. mdpi.commdpi.com A patent describes the use of paraformaldehyde in the synthesis of various oxazolidine derivatives, including those with an ethyl substituent on the nitrogen atom. google.com
The condensation reaction is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation. oup.com Microwave-assisted synthesis in the presence of air has also been reported as an efficient method for the formation of oxazolidines from aldehydes and amino alcohols, where the air is believed to facilitate the reaction. scirp.orgresearchgate.net
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of oxazolidine derivatives to minimize environmental impact. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry for the synthesis of oxazolidines. indianchemicalsociety.com By eliminating the need for organic solvents, these methods reduce chemical waste, simplify purification processes, and can lead to higher reaction efficiency and selectivity. indianchemicalsociety.comrsc.org The synthesis of 3-ethyl-1,3-oxazolidine can be achieved through the cyclocondensation of reactants under solvent-free conditions, often with high yields of 90–93%. vulcanchem.com This energy-efficient approach is considered a cornerstone of sustainable chemical production. vulcanchem.com
One-pot, three-component reactions under solvent-free conditions have been developed for the synthesis of various oxazolidine derivatives. rsc.org For instance, the reaction of substituted 1,3-diketones, cyanates, and ethyl chloroacetate (B1199739) can be catalyzed by an ionic liquid like [Et3NH][HSO4] at 120°C to produce oxazolidines in excellent yields (92–98%). rsc.org This method highlights the dual role of the ionic liquid as both a catalyst and a reaction medium, further enhancing the green credentials of the synthesis. rsc.org
Another example involves the reaction of aromatic aldehydes with L-proline, followed by a catalyst-free, 1,3-dipolar cycloaddition to form substituted oxazolidines. indianchemicalsociety.com This diastereoselective synthesis is carried out under neat conditions at 80°C and is advantageous due to the use of commercially available starting materials and the absence of metal catalysts. indianchemicalsociety.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Substituted 1,3-diketones, cyanates, ethyl chloroacetate | [Et3NH][HSO4], 120°C, solvent-free | Thiazolidine/oxazolidine derivatives | 92-98 | rsc.org |
| Aromatic aldehydes, L-proline | 80°C, solvent-free, catalyst-free | Substituted oxazolidines | High | indianchemicalsociety.com |
| Cyclocondensation reactants | Solvent-free | 3-Ethyl-1,3-oxazolidine | 90-93 | vulcanchem.com |
| Epoxide, substituted aniline, carbon dioxide | Ni-MOF (2.5 mol%), TBAB (0.02 mmol), solvent-free | Oxazolidinones | Not specified | researchgate.net |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technique is considered a green chemistry approach due to its efficiency and reduced energy consumption. ajrconline.org
The synthesis of various oxazolidine derivatives has been successfully achieved using microwave irradiation. For instance, the cationic ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) can be significantly accelerated under microwave conditions. tandfonline.com Studies have shown that for the microwave-assisted polymerization of 2-ethyl-2-oxazoline initiated with methyl tosylate in acetonitrile (B52724), the propagating species are present as cationic oxazolinium species. tandfonline.com
Furthermore, a microwave-assisted method has been reported for the synthesis of 4-substituted oxazolidin-2-ones, which are important chiral auxiliaries. nih.gov This method involves the treatment of amino alcohols with diethyl carbonate under microwave irradiation (125–135 °C), resulting in improved yields and a significant reduction in reaction times. nih.gov Similarly, the synthesis of 3-substituted 4-thioxo-oxazolidin-2-ones has been achieved through the microwave-assisted thionation of 3-substituted 4-imino-oxazolidin-2-ones with hydrogen sulfide. researchgate.net
| Reactants | Conditions | Product | Yield/Time | Reference |
| 2-Ethyl-2-oxazoline, methyl tosylate | Microwave, acetonitrile | Poly(2-ethyl-2-oxazoline) | Accelerated polymerization | tandfonline.com |
| Amino alcohols, diethyl carbonate | Microwave, 125–135 °C | 4-Substituted oxazolidin-2-ones | Improved yields, reduced time | nih.gov |
| 3-Substituted 4-imino-oxazolidin-2-ones, H2S | Microwave, dichloromethane–pyridine | 3-Substituted 4-thioxo-oxazolidin-2-ones | Not specified | researchgate.net |
| Aryl aldehydes, TosMIC, K3PO4 (1 equiv) | Microwave, 60 °C, 280 W | Diastereoselective 4,5-disubstituted oxazolines | Not specified | nih.gov |
Enzymatic synthesis offers a highly selective and environmentally friendly alternative for the production of oxazolidine derivatives. Enzymes, such as lipases and hyaluronidases, can catalyze reactions with high stereo- and regioselectivity under mild conditions.
The enzymatic polymerization of 2-ethyl oxazoline (B21484) derivatives using hyaluronidase (B3051955) has been reported to produce synthetic chondroitin (B13769445) derivatives. nih.gov This enzyme catalyzes the ring-opening polyaddition with complete control over regioselectivity and stereochemistry, yielding N-propionyl functionalized chondroitin in good yields. nih.gov
Immobilized lipases are particularly valuable in organic synthesis as they can be easily separated from the reaction mixture and reused, which is a key principle of green chemistry. mdpi.com Lipases catalyze esterification and transamidation reactions, which can be applied to the synthesis of oxazolidine precursors and derivatives. rsc.orgrug.nl
The catalytic activity of lipases is based on the formation of an acyl-enzyme intermediate at the active site serine hydroxyl group. rsc.org This intermediate can then react with various nucleophiles, including alcohols and amines, to form the desired products. rsc.org Immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) is a widely used biocatalyst for these transformations. mdpi.com
A study on the lipase-catalyzed synthesis of 3-ethyl-1,3-oxazolidin-2-one (B6250373) utilized immobilized lipase for the reaction between 2-aminoalcohol and dimethyl carbonate. researchgate.net This process highlights the potential of immobilized enzymes in producing enantioenriched oxazolidinone derivatives with excellent enantiopurities. researchgate.net
| Enzyme | Reactants | Product | Key Findings | Reference |
| Hyaluronidase | 2-Ethyl oxazoline derivative of N-acetylchondrosine | N-propionyl functionalized synthetic chondroitin | Total control of regioselectivity and stereochemistry | nih.gov |
| Immobilized Lipase | 2-Aminoalcohol, dimethyl carbonate | 3-Ethyl-1,3-oxazolidin-2-one | Production of enantioenriched oxazolidinones | researchgate.net |
Enzymatic Synthesis
Stereoselective and Asymmetric Synthesis
Controlling the stereochemistry during the synthesis of 3-ethyl-oxazolidines is crucial, especially for applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Oxazolidinone-based chiral auxiliaries, in particular, have been widely employed in stereoselective reactions. wikipedia.orgscielo.org.mx
The synthesis of oxazolidinones often starts from readily available amino acids or amino alcohols. wikipedia.org For example, L-phenylalanine ethyl ester hydrochloride can be converted in three steps to the corresponding (S)-4-benzyl-2-oxazolidinone with a high yield of 98%. mdpi.com Similarly, L-valine ethyl ester hydrochloride can be transformed into (S)-4-isopropyl-2-oxazolidinone. mdpi.com
These chiral oxazolidinones are effective in directing stereoselective transformations such as aldol (B89426) additions. nih.gov The bulky substituent at the C4 position of the oxazolidinone ring influences the approach of reactants, leading to high diastereoselectivity. ontosight.ai For example, the use of a thiazolidinethione chiral auxiliary derived from an amino acid has been shown to be highly effective in acetate (B1210297) aldol reactions. scielo.org.mx
The synthesis of complex molecules often relies on the stereocontrol provided by these auxiliaries. ontosight.ai For instance, the stereoselective synthesis of (+)-epi-cytoxazone, a biologically active oxazolidinone, was achieved using a chiral building block to control the stereochemistry during a key dihydroxylation step. scielo.br Similarly, a stereospecific synthesis of a tetracyclic oxazolidinone was achieved using a Pd(0)-catalyzed cyclization of a bis-carbamate derived from an allylic cis-diol. bohrium.com
| Chiral Auxiliary/Method | Reaction Type | Key Features | Reference |
| (S)-4-Benzyl-2-oxazolidinone from L-phenylalanine | Synthesis of chiral auxiliary | 98% yield over 3 steps | mdpi.com |
| (S)-4-Isopropyl-2-oxazolidinone from L-valine | Synthesis of chiral auxiliary | 98% yield over 3 steps | mdpi.com |
| Thiazolidinethione from amino acid | Acetate aldol reaction | High diastereoselectivity | scielo.org.mx |
| Chiral acetal (B89532) unit in dihydroxylation | Synthesis of (+)-epi-cytoxazone | High anti-stereoselectivity | scielo.br |
| Pd(0)-catalyzed cyclization of bis-carbamate | Synthesis of tetracyclic oxazolidinone | Stereospecific formation of oxazolidinone ring | bohrium.com |
Chiral Ligands for Transition Metal Catalysis
The synthesis of enantiomerically pure 3-ethyl-substituted oxazolidines often employs transition metal catalysis, where the stereochemical outcome is dictated by a chiral ligand complexed to the metal center. nih.gov 1,3-Oxazolidines themselves are utilized as chiral ligands for transition metal catalysts in various asymmetric catalytic reactions. nih.govacs.org The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, enabling high levels of stereocontrol in the formation of heterocyclic structures like the oxazolidine ring.
Several classes of chiral ligands have proven effective in related asymmetric transformations. For instance, chiral ligands derived from the diphenylethylenediamine (DPEN) framework have shown significant success in the transition-metal-catalyzed enantioselective reduction of prochiral ketones and imines, which are key steps in many synthetic pathways. mdpi.com Similarly, ferrocene-based ligands, particularly those with a 2-oxazoline ferrocene (B1249389) framework, are recognized as key chiral scaffolds for achieving excellent stereoselectivity in reactions such as copper-catalyzed [3+2] 1,3-dipolar cycloadditions. mdpi.commdpi.com
Palladium catalysis, in conjunction with chiral phosphine-oxazoline (PHOX) ligands, is a powerful tool for constructing chiral centers. For example, the palladium complex of (CF3)3-t-Bu-PHOX has been used in the synthesis of molecules with adjacent quaternary and tertiary stereocenters. nih.gov The electronic properties of the ligand are crucial; electron-deficient phosphine (B1218219) ligands can lead to more active catalysts and higher levels of enantioselectivity in reactions like the intermolecular addition of amines to dienes. nih.gov
In a notable method for synthesizing chiral oxazolidines, Jarvo and colleagues developed stereospecific and stereoconvergent approaches using transition metal catalysis. nih.gov Another strategy involves the rhodium-catalyzed cycloaddition of racemic butadiene monoxide with imines. nih.gov A palladium complex, generated in situ from [Pd2(dba)3]·CHCl3 and a phosphoramidite (B1245037) ligand, effectively catalyzes the enantioselective synthesis of 4-substituted-4-vinyloxazolidines through the decarboxylative cycloaddition of vinylethylene carbonates with imines, yielding products with high enantio- and diastereoselectivities. organic-chemistry.org
The table below summarizes various ligand types and their applications in syntheses relevant to forming chiral oxazolidine rings.
Table 1: Chiral Ligands in Transition Metal-Catalyzed Syntheses
| Ligand Type | Metal | Reaction Type | Application | Reference |
|---|---|---|---|---|
| Phosphoramidite | Palladium | Decarboxylative Cycloaddition | Synthesis of 4-vinyloxazolidines | organic-chemistry.org |
| PHOX Ligands | Palladium | Allylic Amination / Cycloaddition | Synthesis of chiral heterocycles | nih.gov |
| Ferrocene-based | Copper, Ruthenium | Cycloaddition, Hydrogenation | Synthesis of optically active organic blocks | mdpi.com |
Enantioselective One-Pot Methods
A highly efficient, enantioselective one-pot synthesis for 1,3-oxazolidines has been developed, which is directly applicable to the formation of 3-ethyl-substituted analogues. nih.govacs.org This method proceeds through the formation of a hemiaminal intermediate, which is generated by the enantioselective addition of a suitable alcohol to an imine, a reaction catalyzed by a chiral magnesium phosphate complex. nih.govacs.org This intermediate then undergoes intramolecular cyclization under mild basic conditions to yield the final oxazolidine product. nih.govacs.org
The success of this one-pot procedure hinges on the performance of the chiral catalyst. Researchers conducted extensive screening of various chiral phosphoric acids and their corresponding metal phosphate complexes. acs.org While a 9-anthryl-derived BINOL phosphoric acid alone gave a very low enantiomeric excess (ee), its magnesium complex, Mg[P2]2, proved to be the optimal catalyst, affording the product with both high yield and excellent enantioselectivity. acs.org Other metal complexes, including those with calcium, lithium, aluminum, and zinc, generally showed moderate enantioselectivities. acs.org
The one-pot process involves two distinct steps with different optimal conditions. The initial catalyst-driven formation of the hemiaminal proceeds efficiently in a solvent like ethyl acetate. nih.govacs.org Following this, the solvent is removed, and the subsequent cyclization is promoted by a base in a different solvent, such as dimethylformamide (DMF). nih.govacs.org The choice of base is critical for preserving the enantiomeric purity established in the first step; cesium carbonate (Cs2CO3) was found to be ideal, facilitating the cyclization to the final oxazolidine product in high yield with excellent retention of enantioselectivity. acs.orgacs.org
Table 2: Catalyst Screening for the One-Pot Synthesis of Chiral Oxazolidines
| Entry | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | P1 (9-anthryl derived BINOL phosphoric acid) | 90 | 10 |
| 2 | Ca[P1]2 | 92 | 25 |
| 3 | Mg[P1]2 | 95 | 88 |
| 4 | Ca[P2]2 | 93 | 75 |
| 5 | Mg[P2]2 (3,3′-triisopropyl derived BINOL phosphate) | 96 | 96 |
| 6 | Li[P2]2 | 85 | 65 |
| 7 | Al[P2]3 | 82 | 60 |
| 8 | Zn[P2]2 | 88 | 72 |
| 9 | Sr[P2]2 | 84 | 68 |
Data sourced from a study on the one-pot synthesis of 1,3-oxazolidines. acs.org
This methodology tolerates a range of substrates, including those with both electron-releasing and electron-withdrawing substituents on the phenyl ring of the imine component. acs.orgacs.org
Kinetic Resolution Strategies
Kinetic resolution is a powerful strategy in asymmetric synthesis for converting racemic starting materials into optically pure compounds. mdpi.com This approach has been successfully applied to the synthesis of multi-substituted 1,3-oxazolidine derivatives through an efficient asymmetric three-component reaction. mdpi.comresearchgate.net The reaction involves anilines, ethyl glyoxalate, and racemic epoxides, which undergo a cascade process to yield 1,3-oxazolidines with high diastereo- and enantioselectivities (up to 20:1 d.r. and 90% ee). mdpi.com
The proposed mechanism confirms that the reaction proceeds via a kinetic resolution of the racemic epoxides. mdpi.comresearchgate.net In this process, one enantiomer of the epoxide reacts significantly faster with the in-situ generated imine (from the aniline and ethyl glyoxalate) than the other enantiomer. This difference in reaction rates, catalyzed by a chiral Lewis acid, allows for the separation of the enantiomers, with one being converted into the highly enantioenriched oxazolidine product while the other remains largely unreacted. The yields for these reactions typically hover around 50%, which is characteristic of a successful kinetic resolution process. mdpi.com
The choice of catalyst and the electronic nature of the substrates have a significant impact on the reaction's efficiency and stereoselectivity. mdpi.com Screening of various chiral ligands revealed that a specific chiral BOX (bisoxazoline) ligand complexed with a Lewis acid was most effective. researchgate.net It was observed that substrates bearing electron-donating substituents on the aniline ring were advantageous for the reaction, leading to higher enantioselectivity. mdpi.com Conversely, strong electron-withdrawing groups on the aniline were detrimental to the reaction's stereochemical outcome. mdpi.com
Table 3: Substrate Scope in the Kinetic Resolution Synthesis of 1,3-Oxazolidines
| Entry | R¹ Substituent (on Aniline) | R² Substituent (on Epoxide) | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|
| 1 | H | Ph | 45 | 15:1 | 82 |
| 2 | 4-Me | Ph | 48 | 15:1 | 85 |
| 3 | 4-OMe | Ph | 46 | 15:1 | 86 |
| 4 | 2-Me | Ph | 45 | 15:1 | 83 |
| 5 | 3-Me | Ph | 48 | 15:1 | 84 |
| 6 | 4-F | Ph | 45 | 15:1 | 80 |
| 7 | 4-Cl | Ph | 43 | 15:1 | 80 |
| 8 | 4-Br | Ph | 43 | 15:1 | 81 |
| 9 | 4-Ph | Ph | 50 | 20:1 | 90 |
| 10 | H | 4-Cl-Ph | 45 | 15:1 | 85 |
| 11 | 4-NO₂ | Ph | 40 | 10:1 | 60 |
Data adapted from a study on the multi-component synthesis of 1,3-oxazolidine derivatives via kinetic resolution. mdpi.com
Impact of Chiral Centers on Reaction Outcomes
The stereochemical outcome in the synthesis of 3-ethyl-oxazolidines is profoundly influenced by the presence of chiral centers in either the substrates or the catalysts. When using chiral starting materials, such as enantiomerically pure 1,2-amino alcohols, the inherent chirality directs the formation of new stereocenters during the cyclization process. nih.gov This substrate-controlled approach is a common strategy for producing chiral oxazolidines. nih.gov
The use of chiral auxiliaries temporarily attached to the substrate is another established method to control stereochemistry. wikipedia.org For example, chiral oxazolidinones are widely employed as auxiliaries in asymmetric aldol reactions, where they effectively control the formation of two contiguous stereocenters. wikipedia.org Similarly, N-enoyl oxazolidinethiones, acting as chiral auxiliaries, can react with aldehydes to produce complex tricyclic compounds where multiple stereocenters are induced with high diastereoselectivity in a single step. researchgate.net
The catalyst's chiral environment is also a critical determinant of the reaction outcome. In Lewis acid-catalyzed [3+2] annulation reactions for synthesizing oxazolidines, the choice of Lewis acid can significantly alter the diastereomeric ratio of the cis and trans products. researchgate.net For instance, in the reaction of aziridines with epoxides, using InCl₃ produced an 82% yield with a high diastereomeric ratio, while other Lewis acids like GaCl₃ and AlCl₃ gave much lower yields and different ratios. researchgate.net This suggests that the facial selectivity of key intermediates, such as an oxocarbenium ion, is influenced by the specific catalyst used. researchgate.net
Furthermore, in dearomative [3+2] cycloaddition reactions using a palladium-PHOX catalyst system, the polarity of the solvent was found to be a key factor in controlling diastereoselectivity. nih.gov The use of toluene as a solvent favored the formation of one diastereomer, while switching to acetonitrile favored the other, demonstrating that reaction conditions can be tuned to access different stereoisomers from the same set of starting materials. nih.gov
Table 4: Chemical Compound Names
| Compound Name |
|---|
| 1,3-Oxazolidine, 3-ethyl- |
| [Pd2(dba)3]·CHCl3 |
| 4-substituted-4-vinyloxazolidine |
| Vinylethylene carbonate |
| Diphenylethylenediamine (DPEN) |
| 2-oxazoline ferrocene |
| (CF3)3-t-Bu-PHOX |
| BINOL phosphoric acid |
| Magnesium phosphate |
| Cesium carbonate (Cs2CO3) |
| Dimethylformamide (DMF) |
| Ethyl acetate |
| Ethyl glyoxalate |
| Aniline |
| Bisoxazoline (BOX) |
| N-enoyl oxazolidinethione |
| Indium(III) chloride (InCl₃) |
| Gallium(III) chloride (GaCl₃) |
| Aluminum chloride (AlCl₃) |
| Toluene |
| Acetonitrile |
| Aziridine |
| Epoxide |
Mechanistic Investigations of 3 Ethyl Substituted Oxazolidine Reactions
Proposed Reaction Mechanisms
The reactions involving the 3-ethyl-oxazolidine ring system are characterized by several key mechanistic steps, including formation via cyclization and degradation via ring-opening hydrolysis.
Imine Formation and Intramolecular Cyclization
The synthesis of 3-ethyl-oxazolidine and related structures typically occurs via the condensation of a β-amino alcohol with an aldehyde or ketone. For 3-ethyl-oxazolidine, the reactants would be N-ethylethanolamine and formaldehyde (B43269). The process is generally understood to proceed in two main steps:
Studies have shown that this cyclization is reversible. Under certain conditions, particularly with specific substituent groups, the acyclic imine can be the more thermodynamically stable product. The stereoselectivity of the ring closure can also be influenced by the solvent and other experimental conditions, potentially leading to different diastereomers.
Hemiaminal and Iminium Ion Intermediates in Cyclization
A more detailed examination of the cyclization mechanism suggests the involvement of transient intermediates that are crucial for the reaction pathway. Mechanistic studies, including those on related 3-alkyl oxazolidines, indicate that the reaction does not proceed via an enamine intermediate. Instead, the pathway likely involves:
The existence and reactivity of iminium ions generated from hemiaminals as key intermediates in the formation of nitrogen-containing heterocycles are well-supported in synthetic chemistry. researchgate.netgoogle.com
Table 1: Mechanistic Intermediates in 3-Ethyl-Oxazolidine Reactions
| Intermediate | Role in Reaction | Description | Supporting Evidence/Citations |
|---|---|---|---|
| Imine (Schiff Base) | Formation & Hydrolysis | Formed from the condensation of an amino alcohol and a carbonyl. It is the acyclic precursor to the oxazolidine ring and an intermediate in its hydrolysis. | |
| Hemiaminal | Formation | An initial, transient adduct from the reaction of the amine and carbonyl, preceding the iminium ion. Often too unstable to be directly observed. | researchgate.netugent.bersc.org |
| Iminium Ion (Cationic Schiff's Base) | Formation & Hydrolysis | A key electrophilic intermediate formed by dehydration of the hemiaminal during synthesis or by protonation and ring-opening during hydrolysis. Its formation is followed by intramolecular cyclization or hydrolysis. | researchgate.netugent.begoogle.com |
Ring-Opening Mechanisms during Hydrolysis
The hydrolysis of oxazolidines, which results in the cleavage of the ring to regenerate the parent amino alcohol and carbonyl compound, is essentially the reverse of their formation. The mechanism is highly dependent on pH. In acidic aqueous solutions, the accepted mechanism involves:
An alternative pathway involving the initial protonation of the ring nitrogen is considered less likely for oxazolidines derived from aliphatic aldehydes. The stability of the oxazolidine ring towards hydrolysis is influenced by its molecular structure; for instance, conjugation of the nitrogen's lone pair with an acyl group can strengthen the C-O bond, making the ring more resistant to opening. Hydrolysis is also noted to be slow under neutral or weakly acidic conditions. northampton.ac.uk
Mechanisms in Polymerization Initiation
While oxazolidine derivatives can be incorporated into polymer structures, the use of a simple saturated oxazolidine like 3-ethyl-oxazolidine as a direct initiator for polymerization is not a well-documented process. However, the chemistry of a related class of compounds, 2-oxazolines , provides insight into relevant polymerization mechanisms.
2-Oxazolines undergo cationic ring-opening polymerization (CROP), a process that is mechanistically distinct from reactions involving saturated oxazolidines. The CROP of a 2-oxazoline (e.g., 2-ethyl-2-oxazoline) proceeds as follows:
This mechanism highlights that the reactive species is the unsaturated 2-oxazoline ring, which is susceptible to cationic attack, a feature not present in the saturated 3-ethyl-oxazolidine ring.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative insight into the rates and dependencies of the reaction mechanisms described above.
Reaction Order and Rate Determinations
The determination of reaction order reveals how the rate of reaction depends on the concentration of reactants. For reactions involving oxazolidines, several kinetic profiles have been identified.
Table 2: Kinetic Parameters for Oxazolidine-Related Reactions
| Reaction Type | Compound Class | Observed Reaction Order | Notes | Supporting Evidence/Citations |
|---|---|---|---|---|
| Reaction with Phenols | Oxazolidine | Second Order | Demonstrated in a study of cross-linking reactions. | northampton.ac.uk |
| Hydrolysis | 2-Alkyl-3-methyl-1,3-oxazolidines | Complex (pH-dependent) | Rate is subject to general acid-base catalysis and salt effects. pH-rate profiles can be sigmoidal or bell-shaped. | nih.gov |
| Cationic Ring-Opening Polymerization (CROP) | 2-Oxazolines | First Order (re: monomer) | Observed with fast and efficient initiators. The overall rate is highly dependent on the initiator type and concentration. | ugent.bersc.org |
Activation Energy Calculations
The activation energy (Ea) is a critical parameter in understanding the kinetics of chemical reactions involving oxazolidines. It represents the minimum energy required for a reaction to occur and provides insights into the reaction's feasibility and rate. Computational methods, particularly Density Functional Theory (DFT), and experimental kinetic studies are employed to determine these values.
For the synthesis of 2-Ethyl-3-oxazolidineethanol from propanal and diethanolamine, a kinetic study based on a second-order kinetic model has provided specific activation energies. The forward reaction, leading to the formation of the oxazolidine ring, has a calculated activation energy of 31.35 kJ·mol⁻¹. The reverse reaction, the ring-opening hydrolysis, requires a higher activation energy of 41.85 kJ·mol⁻¹ acs.org. This suggests that while the formation of the oxazolidine is kinetically favorable, the compound possesses reasonable stability against hydrolysis under the studied conditions.
Table 1: Activation Energies for the Synthesis of 2-Ethyl-3-oxazolidineethanol acs.org
| Reaction | Activation Energy (kJ·mol⁻¹) |
| Forward Reaction (Cyclization) | 31.35 |
| Reverse Reaction (Hydrolysis) | 41.85 |
In studies of the acid-catalyzed hydrolysis of related 2-alkyl-3-methyl-1,3-oxazolidines, the mechanism is shown to proceed through a Schiff's base intermediate. The activation parameters for the formation of this intermediate have been determined. For instance, in the hydrolysis of 2-isopropyl-3-methyl-1,3-oxazolidine, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide a deeper understanding of the transition state.
Table 2: Activation Parameters for the Formation of the Acyclic Schiff's Base Intermediate in the Hydrolysis of 2-isopropyl-3-methyl-1,3-oxazolidine at 298.2 K
| Parameter | Value |
| ΔH‡ / (kJ mol⁻¹) | 70.3 ± 1.2 |
| ΔS‡ / (J mol⁻¹ K⁻¹) | -4 ± 4 |
Computational analyses on substituted oxazolidines further illuminate the factors influencing activation energies. For example, DFT calculations on the aza-Cope-Mannich tandem reaction of a substituted oxazolidine have shown that the presence of an electron-withdrawing group at the nitrogen center increases the activation energy of the initial ring-opening step. This information is crucial for predicting reaction pathways and stereoselectivity.
Kinetic Modeling (e.g., Ternary Complex Models)
Kinetic modeling provides a mathematical framework to describe the rates of chemical reactions and elucidate their mechanisms. For reactions involving 3-ethyl-substituted oxazolidines, particularly in biological or enzyme-catalyzed systems, models such as the ternary complex model are relevant.
A ternary complex is an intermediate in which an enzyme binds to two substrates or a substrate and a cofactor simultaneously. This model is pertinent to the enzymatic synthesis of compounds structurally related to 3-ethyl-oxazolidine. For instance, the immobilized enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one (B6250373) has been observed to follow a ternary complex model researchgate.net. In this mechanism, the enzyme, the amino alcohol, and the other reactant form a transient ternary complex, which then proceeds to form the product. The kinetics of such reactions can often be described by Michaelis-Menten kinetics, which relate the reaction rate to substrate concentration rug.nl.
The formation of a ternary complex (HRX), involving a hormone (H), a receptor (R), and an additional membrane component (X), is a well-established model in pharmacology for agonist-promoted reactions nih.gov. This model can be conceptually applied to understand the interaction of a 3-ethyl-oxazolidine derivative in a complex biological system. The stability of this ternary complex, and therefore the reaction kinetics, is influenced by the affinity constants between the interacting components nih.gov.
While detailed kinetic modeling specifically for reactions of "Oxazolidine, 3-ethyl-" is not extensively documented in publicly available literature, the principles from related systems provide a strong basis for understanding its reactive behavior. The hydrolysis kinetics of various oxazolidines, for example, have been studied, revealing dependencies on pH and buffer catalysis, with sigmoidal pH-rate profiles observed for many derivatives nih.gov. These studies form the foundation for developing more complex kinetic models for specific reaction conditions.
Reactivity and Chemical Transformations of 3 Ethyl Substituted Oxazolidines
Hydrolysis Reactions
Oxazolidines, including those with a 3-ethyl substituent, are susceptible to hydrolysis, a reaction that involves the cleavage of the oxazolidine (B1195125) ring by water. This process is of particular importance in understanding the stability of these compounds and their potential as prodrugs, where controlled release of an active compound is desired.
Formation of Ring-Opened Products (Ketones and Amino Alcohols)
The hydrolysis of 3-ethyl-substituted oxazolidines results in the formation of ring-opened products, specifically a ketone and an amino alcohol. For instance, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541) hydrolyzes in the presence of water to yield 2-ethylaminoethanol and 3-methyl-2-butanone (B44728) (also known as isoheptanone). evitachem.compatsnap.com This reaction is reversible, and the equilibrium can be influenced by the amount of water present; an excess of water favors the hydrolysis back to the starting materials.
The general mechanism for the acid-catalyzed hydrolysis of oxazolidines is believed to proceed through the formation of a cationic Schiff's base intermediate. This involves protonation of the ring oxygen, followed by ring opening.
Table 1: Hydrolysis Products of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
| Reactant | Hydrolysis Products |
| 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | 2-Ethylaminoethanol |
| 3-Methyl-2-butanone |
This table summarizes the products formed from the hydrolysis of a specific 3-ethyl-substituted oxazolidine.
Influence of Substituents on Hydrolytic Stability
The stability of the oxazolidine ring towards hydrolysis is significantly influenced by the nature of the substituents at various positions on the ring. nih.govnih.gov Studies on a range of oxazolidine derivatives have revealed several key structure-activity relationships:
Substituents at position 2: The steric and electronic effects of substituents at the 2-position play a crucial role. For instance, 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups hydrolyze more rapidly than those with unsubstituted or methoxy-substituted phenyl groups. nih.gov Conversely, oxazolidines with smaller substituents like a methyl group or a proton at the 2-position are more stable to hydrolysis than their 2-phenyl counterparts. nih.gov The rate of hydrolysis generally decreases with increasing steric bulk of the substituents derived from the carbonyl component. nih.gov
Substituents at position 3: The nature of the substituent on the nitrogen atom also affects stability. Oxazolidines with a phenyl substituent at the 3-position are less stable than those with a methyl group at the same position. nih.gov
The hydrolysis kinetics are also pH-dependent, with most oxazolidines exhibiting maximum hydrolysis rates in the pH range of 7-7.5. nih.gov The reaction is subject to general acid-base catalysis. nih.gov
Oxidation Reactions
Oxazolidines can undergo oxidation to yield various products, with the formation of oxazolidinones being a notable transformation.
Formation of Oxazolidinones
3-Ethyl-substituted oxazolidines can be oxidized to the corresponding oxazolidinones. evitachem.com This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or peracids. For example, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine can be oxidized to form the corresponding oxazolidinone. evitachem.com The oxidation of the oxazolidine ring introduces a carbonyl group, leading to a class of compounds with distinct chemical and potentially biological properties.
Nucleophilic Substitution Reactions
The oxazolidine ring can be opened through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom adjacent to both the nitrogen and oxygen atoms (the C-2 position), leading to the cleavage of a carbon-oxygen or carbon-nitrogen bond.
In the presence of nucleophiles such as amines or alcohols under basic conditions, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine can undergo ring-opening substitution. evitachem.com The specific products of these reactions will depend on the nature of the attacking nucleophile. The general principle of nucleophilic substitution involves a stronger nucleophile displacing a weaker one. byjus.com
Polymerization and Copolymerization
While specific details on the polymerization of "3-ethyl-oxazolidine" are not extensively documented in the provided search results, the broader class of 2-oxazolines, which share the oxazoline (B21484) core structure, are well-known to undergo cationic ring-opening polymerization (CROP). For instance, 2-ethyl-2-oxazoline (B78409) is a monomer used to produce poly(2-ethyl-2-oxazoline), a water-soluble and biocompatible polymer with potential biomedical applications. wikipedia.orgnih.gov The polymerization is typically initiated by electrophiles like methyl tosylate or triflates. wikipedia.orgugent.be
In a related study, oligo(2-ethyl oxazoline) with a hydroxyl end group was synthesized via cationic ring-opening polymerization and subsequently conjugated with carboxylic acid-terminated poly(3-hydroxybutyrate) to form a block copolymer. nih.govfrontiersin.org This indicates the potential for oxazoline-containing structures to be incorporated into larger polymer chains.
Given the reactivity of the oxazolidine ring, it is plausible that 3-ethyl-oxazolidine could participate in polymerization reactions, potentially through ring-opening mechanisms, although further research is needed to fully elucidate its behavior in this context.
Free Radical Polymerization
While 3-ethyl-oxazolidine itself is not typically a monomer for free radical polymerization due to the stability of the saturated heterocyclic ring, its derivatives, which contain polymerizable functionalities, readily undergo this process. The oxazolidine ring in these cases acts as a substituent group that influences the properties of the resulting polymer.
Free-radical polymerization is a commercially significant method for producing polymers, though it often provides limited control over the stereochemistry (tacticity) of the polymer chain. cmu.edu However, incorporating chiral auxiliaries, such as those derived from oxazolidinones, into vinyl monomers has been a successful strategy for achieving stereospecific polymerizations. cmu.edu
For instance, 2-(3-Oxazolidinyl)ethyl methacrylate, which features an oxazolidine ring, can be polymerized through free radical mechanisms. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization, which can be conducted via conventional solution or emulsion techniques. In emulsion polymerization, the monomer is dispersed in water with surfactants, and a redox initiation system (e.g., t-butyl hydroperoxide and L-ascorbic acid) is employed at temperatures around 50–62°C to facilitate the reaction.
Similarly, N-acryloyl imides derived from oxazolidinones have been investigated in free-radical copolymerization. The use of Lewis acids like Scandium triflate (Sc(OTf)₃) can control the copolymerization of these monomers with electron-rich olefins such as isobutylene, leading to the formation of alternating 1:1 copolymers. cmu.edu When chiral oxazolidinones are used, highly isotactic copolymers can be synthesized. cmu.edu The polymerization of N-vinyl-oxazolidinone and its alkyl-substituted derivatives can be initiated by catalysts that generate free radicals, including azo catalysts and peroxides, or by high-energy radiation. google.com.na
Table 1: Initiators and Techniques for Free Radical Polymerization of Oxazolidine Derivatives
| Monomer Derivative | Polymerization Technique | Initiator System | Key Findings | Source |
|---|---|---|---|---|
| 2-(3-Oxazolidinyl)ethyl methacrylate | Emulsion Polymerization | t-butyl hydroperoxide / L-ascorbic acid | Forms functional polymers; reaction optimized at 50-62°C. | |
| 2-(3-Oxazolidinyl)ethyl methacrylate | Solution Polymerization | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Conventional free-radical polymerization forms long polymer chains. | |
| N-acryloyl imides (from oxazolidinones) | Free-Radical Copolymerization | Et₃B/air / Lewis Acids (e.g., Sc(OTf)₃) | Allows for the preparation of alternating and highly isotactic copolymers. | cmu.edu |
| N-vinyl-X-alkyl-2-oxazolidinones | Mass or Solution Polymerization | Azo catalysts, Peroxygen catalysts, High-energy radiation | Produces novel, substantially linear, water-insoluble resins. | google.com.na |
Role as Monomers in Polymer Synthesis
Derivatives of 3-ethyl-oxazolidine serve as important monomers in the synthesis of various polymers, imparting unique properties to the final material. Their application is particularly prominent in cationic ring-opening polymerization (CROP) and in the polymerization of vinyl-substituted oxazolidinones.
Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-oxazoline: 2-Ethyl-2-oxazoline (EtOx), an isomer of 3-ethyl-oxazolidine, is a key monomer used in living cationic ring-opening polymerization. wikipedia.orgrsc.orgrsc.org This process is typically initiated by electrophilic agents like methyl tosylate or methyl triflate and results in the formation of poly(2-ethyl-2-oxazoline) (PEtOx). wikipedia.orgacs.org PEtOx is a water-soluble polymer with a structure analogous to a pseudo-polypeptide, making it a subject of interest for biomedical applications. wikipedia.org
The polymerization is known for its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the creation of block copolymers. rsc.orgacs.org Research has explored various conditions to optimize this polymerization, including the use of green solvents like γ-butyrolactones as alternatives to traditional solvents, and enhancement of reaction rates through microwave irradiation. rsc.orgrsc.orgacs.org
Polymerization of N-vinyl-oxazolidinones: N-vinyl-5-ethyl-2-oxazolidinone is another derivative that acts as a monomer. google.com It can be polymerized to yield poly-N-vinyl-5-ethyl-2-oxazolidinone, a polymer that is generally insoluble in aqueous media but soluble in most organic solvents. google.com Similarly, N-vinyl-2-oxazolidinone is readily polymerized using radical catalysts to produce a white solid polymer that is insoluble in water but soluble in diverse solvents like formamide (B127407) and various acids. acs.org These polymers have found applications as complexing agents and have been explored for uses analogous to those of poly(N-vinyl-2-pyrrolidinone). google.com.naacs.org
Table 2: Polymerization of Oxazolidine-based Monomers
| Monomer | Polymerization Type | Resulting Polymer | Key Characteristics | Source |
|---|---|---|---|---|
| 2-Ethyl-2-oxazoline (EtOx) | Cationic Ring-Opening Polymerization (CROP) | Poly(2-ethyl-2-oxazoline) (PEtOx) | Water-soluble, biocompatible, pseudo-polypeptide structure. | wikipedia.orgrsc.org |
| N-vinyl-5-ethyl-2-oxazolidinone | Not specified (likely radical) | Poly-N-vinyl-5-ethyl-2-oxazolidinone | White powder, insoluble in aqueous media, soluble in organic solvents. | google.com |
| N-vinyl-2-oxazolidinone | Radical Polymerization | Poly(N-vinyl-2-oxazolidinone) | White solid, insoluble in water, soluble in formamide and acids. | acs.org |
| N-vinylbenzyl oxazolidinone | Mass or Solution Polymerization | Linear, water-insoluble resin | Can be copolymerized with monomers like styrene (B11656) and vinyl chloride. | google.com.na |
Ring-Opening with Halosilane Equivalents
The 1,3-oxazolidine ring is susceptible to cleavage under certain conditions. One such reaction involves the use of halosilane equivalents. Studies have shown that the C-O bond within the 1,3-oxazolidine ring can be readily cleaved by treatment with iodosilane (B88989) equivalent reagents. This reaction results in the formation of ring-opened imine or enamine derivatives. The specific products formed depend on the structure of the starting oxazolidine and the reaction conditions employed.
Reactions with Glycidyl (B131873) Derivatives and Nucleophiles
The reactivity of the oxazolidine ring system with glycidyl derivatives and various nucleophiles is a key aspect of its chemical utility, enabling the synthesis of more complex functionalized molecules.
3-(Glycidyl)-1,3-oxazolidines can react with a range of nucleophiles, including amines, alcohols, mercaptans, cyanides, and carboxylic acids. google.com The reaction with primary alcohols is often slow under neutral or acidic conditions but is promoted by the presence of an alkoxide, such as sodium methoxide, leading to the formation of 3-(3-alkoxy-2-hydroxypropyl)-1,3-oxazolidines. google.com The reaction with secondary amines can be catalyzed by a strong acid. These reactions are valuable for incorporating the oxazolidine moiety into polymers, which can improve properties like adhesion. google.com
Furthermore, nucleophilic reagents such as Grignard reagents (RMgCl), organolithium compounds (RLi), and amines can react with bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane. semanticscholar.orgresearchgate.net These nucleophiles can attack either the endocyclic or exocyclic methylene (B1212753) carbons of the substrate. For example, the reaction with methylmagnesium chloride (MeMgCl) or methyl lithium (MeLi) can yield 3-ethyl-4-methyl-5-phenyl-1,3-oxazolidine as one of the products. semanticscholar.orgresearchgate.net This demonstrates a pathway to synthesize 3-ethyl substituted oxazolidines through nucleophilic attack.
Table 3: Reactions of Oxazolidine Derivatives with Nucleophiles
| Oxazolidine Derivative | Nucleophile | Product Type | Reaction Conditions | Source |
|---|---|---|---|---|
| 3-(Glycidyl)-1,3-oxazolidine | Primary Alcohols | 3-(3-Alkoxy-2-hydroxypropyl)-1,3-oxazolidine | Presence of an alkoxide (e.g., sodium methoxide) | google.com |
| 3-(Glycidyl)-1,3-oxazolidine | Secondary Amines | Ring-opened amino alcohol derivatives | Acid catalysis | google.com |
| 3-(Glycidyl)-1,3-oxazolidine | Carboxylic Acids | Ester products | Elevated temperatures (80-85°C) | google.com |
| Bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane | MeMgCl or MeLi | 3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine | Ether solution | semanticscholar.orgresearchgate.net |
Structure Reactivity Relationships Srr and Derivative Synthesis
Impact of Substituents on Chemical Behavior
Substituents on the oxazolidine (B1195125) ring, especially at the nitrogen atom, can modulate the molecule's conformation, stability, and reaction pathways. The ethyl group at the N3 position serves as a key modulator of these properties.
Steric hindrance, a consequence of the spatial arrangement of atoms, can significantly slow down chemical reactions by impeding intermolecular or intramolecular interactions. In the context of 3-ethyl-oxazolidine, the ethyl group at the nitrogen position introduces a degree of steric bulk that influences its chemical behavior.
The size of the N-substituent is a critical factor in the reactivity of the oxazolidine ring and related heterocycles. researchgate.netmdpi.com For instance, the reaction of N-benzyl-(S)-phenylalaninol with anthracene (B1667546) 9-carboxaldehyde shows a significant decrease in conversion rate compared to less bulky analogues, a phenomenon attributed to the increased steric hindrance caused by the benzyl (B1604629) group. researchgate.net Similarly, in nucleophilic substitution reactions, increasing the size of alkyl groups (e.g., from methyl to ethyl) on an amine can dramatically increase the kinetic barrier to reaction, effectively shielding the reactive center.
In reactions involving the formation of fused 1,3-oxazolidines, unfavorable steric interactions can shift the reaction equilibrium. For example, the reaction of L-allothreonine, a secondary alcohol, results in an aldimine product rather than an oxazolidine. This outcome is likely due to the energetic penalty of placing a methyl group in a sterically crowded position within the would-be oxazolidine ring structure. ontosight.ai The ethyl group in 3-ethyl-oxazolidine, while not as bulky as a trityl or cumyl group, still exerts a tangible steric influence that can affect the approach of reagents and the stability of transition states. mdpi.comnih.gov
| N-Substituent | Observed Steric Effect | Impact on Reaction | Reference |
|---|---|---|---|
| -H | Minimal steric hindrance | Allows for potential hydrogen bonding interactions. | researchgate.net |
| -CH₃ (Methyl) | Moderate steric hindrance | Slightly reduced reactivity in some Diels-Alder reactions compared to N-H. | researchgate.net |
| -CH₂CH₃ (Ethyl) | Increased steric hindrance | Can significantly diminish reaction rates by shielding electrophilic centers. | |
| -CH₂Ph (Benzyl) | Substantial steric hindrance | Significantly reduces reaction conversion rates due to steric bulk. | researchgate.net |
The electronic nature of substituents complements steric effects in governing molecular reactivity. The N-ethyl group in 3-ethyl-oxazolidine is an alkyl group, which is known to be electron-releasing or electron-donating by induction. This property influences the electron density distribution within the oxazolidine ring.
The electron-releasing nature of alkyl groups can enhance the nucleophilicity of nearby atoms. ontosight.ai In the case of 3-ethyl-oxazolidine, the ethyl group increases the electron density on the ring nitrogen, making it more nucleophilic compared to an unsubstituted (N-H) oxazolidine. This heightened nucleophilicity can affect reactions such as alkylations or additions where the nitrogen lone pair is involved.
Conversely, the electronic properties of substituents can be finely tuned to control reaction outcomes. Studies on the formation of oxazoles from N-acetoacetyl derivatives have shown that both steric and electronic effects of substituents are crucial in determining the reaction's success. beilstein-journals.org However, in some reactions, such as the KOt-Bu-promoted ring-opening N-alkylation of 2-oxazolines, both electron-donating and electron-withdrawing groups on the reacting partners were found not to significantly hamper the reaction, suggesting that the reaction conditions can sometimes override subtle electronic influences. researchgate.net The reactivity of the C=N bond within an oxazoline (B21484) ring can be influenced by the electronic effects of its substituents, which in turn affects its interaction with reagents like organolithiums. mdpi.com
The stability of the oxazolidine ring is linked to stereoelectronic effects, such as the interaction between the nitrogen lone pair and the antibonding orbital of the adjacent C-O bond (n(N)→σ*(C–O)). Modifying the substituent on the nitrogen alters this interaction. For example, N-acyl oxazolidines exhibit increased ring stability and are more resistant to hydrolysis and reductive ring-opening. While an N-ethyl group is not electron-withdrawing like an acyl group, its presence does influence the ring's conformational preferences and stability compared to an N-H oxazolidine. researchgate.net
The N-substituent is also critical in directing the stereochemical outcome of reactions. In Diels-Alder cycloadditions involving 2-(anthr-9-yl)oxazolidine derivatives, the sense of diastereoselection is critically dependent on the N-alkyl group employed. researchgate.net Furthermore, in the context of N-alkyl aziridines, which can be precursors to oxazolidinones, the N-alkyl group is crucial for the ring-opening reaction to proceed. researchgate.net The chemical and configurational stability of intermediates, such as lithiated species derived from oxazolinylaziridines, is also dependent on the N-substituent. mdpi.com
Electronic Effects of Substituents
Synthesis of Complex Oxazolidine Derivatives
The oxazolidine framework is a key building block for more complex heterocyclic systems with significant biological and chemical interest. Synthetic strategies often leverage the reactivity of the oxazolidine core or build upon it to create hybrid molecules.
Spirooxindoles are an important class of compounds, and those fused with an oxazolidinone ring (spirooxazolidinone oxindoles) are of particular interest. researchgate.net Several synthetic strategies have been developed to construct these complex chiral structures.
One prominent method is the asymmetric aldol (B89426) reaction between 2-isocyanatomalonate esters and isatins (a derivative of oxindole), catalyzed by a tertiary amino-thiourea. This reaction proceeds under mild conditions to afford optically active spirooxazolidinone oxindole (B195798) derivatives in excellent yields (80%–96%) and with high enantioselectivities (67%–99% ee). researchgate.netacs.org
Another approach involves the formal [3+2]-cycloaddition of carbon dioxide with in-situ generated reactive intermediates. This method provides a one-pot synthesis of spiro[indoline-3,5'-oxazolidine]-2,2'-diones with high enantiopurity (up to 99% ee) under catalyst-free and ambient conditions. researchgate.net Additionally, organocatalyzed asymmetric synthesis of spirocyclic thiocarbamates via an aldol reaction provides a convenient route to unique, optically active spiro[oxazoline-3,3′-oxindole] structures. nih.gov The development of stereoselective organocatalytic one-pot sequential reactions has proven to be an efficient way to generate these structurally diverse molecular architectures from readily available starting materials like isatins. rsc.org
| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Aldol Reaction | Isatins, 2-Isocyanatomalonate esters | Tertiary amino-thiourea | High yields (80-96%) and enantioselectivities (up to 99% ee). | researchgate.netacs.org |
| Formal [3+2]-Cycloaddition | In-situ generated spiroaziridine-oxindoles, CO₂ | Catalyst-free, aqueous medium | Excellent enantiopurity (up to 99% ee), one-pot synthesis. | researchgate.net |
| Sequential Organocatalysis | Isatin derivatives, other building blocks | Pyrrolidine-based organocatalyst and DBU | Generates multiple stereocenters with excellent stereoselectivity. | rsc.org |
Oxazolidine-2,4-diones are another important class of oxazolidine derivatives. Various synthetic methods have been developed for their preparation, often involving cyclization reactions and the incorporation of a carbonyl group.
One established method involves the cyclization of N-substituted N-chloroacylcarbamates. researchgate.net The intermediate N-substituted chloroacylcarbamates are formed from N-substituted carbamates and α-chloroacyl chlorides, which then cyclize at higher temperatures to yield the 3-substituted oxazolidine-2,4-diones. The rate of this cyclization is influenced by steric effects. unifiedpatents.com Another classical approach treats a carbamate (B1207046) with a 2-hydroxycarboxylic acid ester at elevated temperatures (80° to 250° C). rsc.org
More recent and milder methods have focused on using carbon dioxide (CO₂) as a C1 building block. A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization, provides access to various oxazolidine-2,4-diones using atmospheric CO₂ under mild, transition-metal-free conditions. rsc.org Similarly, a protocol for the fixation of CO₂ with 3-aryl-2-alkynamides using K₂CO₃ in DMSO at 30 °C has been developed. google.com Another one-step procedure utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which reacts with CO₂ and N-substituted-2-chloroacetamides to give 3-substituted oxazolidin-2,4-diones in excellent yields. unifiedpatents.com
| Method | Key Reactants/Reagents | Conditions | Product Scope | Reference |
|---|---|---|---|---|
| Carbamate Cyclization | N-Substituted carbamates, α-Chloroacyl chlorides | Elevated temperature | 3-Substituted oxazolidine-2,4-diones | researchgate.netunifiedpatents.com |
| Tandem Condensation-Cyclization | Primary amines, α-Ketoesters, CO₂ | Phosphorus mediator, base catalyst | Various oxazolidine-2,4-diones | rsc.org |
| CO₂ Fixation | 3-Aryl-2-alkynamides, CO₂ | K₂CO₃, DMSO, 30 °C | (Z)-5-Alkylidene-1,3-oxazolidine-2,4-diones | google.com |
| DBU-Mediated Cyclization | N-Substituted-2-chloroacetamides, CO₂, DBU | One-step procedure | 3-Substituted oxazolidine-2,4-diones | unifiedpatents.com |
| Reaction with Carbonic Acid Esters | Substituted α-hydroxy-carboxamides, Aromatic carbonic acid esters | Base catalyst (e.g., K₂CO₃) | Substituted oxazolidine-2,4-diones |
Thioxo-Oxazolidinone Derivatives
Thioxo-oxazolidinone derivatives of 3-ethyl-oxazolidine are heterocyclic compounds featuring a five-membered ring containing both a ketone (C=O) and a thione (C=S) functional group in addition to the N-ethyl substituent. These compounds, such as 3-ethyl-2-thioxo-1,3-oxazolidin-4-one and 3-ethyl-4-thioxo-1,3-oxazolidin-2-one, are of significant interest in synthetic organic chemistry. Their unique structural arrangement imparts specific reactivity, making them valuable as chiral auxiliaries and as versatile intermediates for the synthesis of more complex molecules. smolecule.comontosight.aiontosight.ai The presence of the thioxo group, in particular, influences the electronic properties and reaction pathways of the molecule, distinguishing its chemistry from that of the more common dioxo-oxazolidinones. smolecule.comontosight.ai
Synthesis of Thioxo-Oxazolidinone Derivatives
The synthesis of these derivatives can be achieved through several strategic approaches, either by constructing the ring with the thione group present or by converting a pre-existing oxazolidinone into its thioxo analog.
One common and effective method for introducing the thione functionality is through the thionation of an existing oxazolidin-2,4-dione precursor. The use of Lawesson's reagent is a well-established technique for converting a carbonyl group into a thiocarbonyl group, which can be applied to produce the desired thioxo-oxazolidinone. clockss.orgscielo.org.mx Another route involves building the heterocyclic ring from acyclic precursors. For instance, 3-substituted 4-thioxo-oxazolidin-2-ones can be prepared via the microwave-assisted thionation of 3-substituted 4-imino-oxazolidin-2-ones using hydrogen sulfide. researchgate.net General methods for forming the related oxazolidine-2-thione ring, which can be a precursor to the target molecule, include the reaction of β-amino alcohols with thiophosgene (B130339) or carbon disulfide. researchgate.net
A summary of synthetic approaches is provided below.
| Method | Key Reagents | Product Type |
|---|---|---|
| Thionation of Oxazolidinedione | Lawesson's Reagent | Thioxo-Oxazolidinone |
| Thionation of Imino-Oxazolidinone | Hydrogen Sulfide (Microwave-assisted) | 4-Thioxo-oxazolidin-2-one |
| Cyclization | Ethyl hydrazinoacetate hydrochloride | 3-Ethyl-2-thioxo-4-oxazolidinone (B83924) |
| Cyclization of β-amino alcohol | Thiophosgene | Oxazolidine-2-thione precursor |
Structure and Reactivity Research Findings
The reactivity of thioxo-oxazolidinones is largely dictated by the presence of the thiocarbonyl (C=S) group, which often acts as a soft nucleophile. smolecule.com This functional group is a key site for various chemical transformations.
S-Alkylation: The sulfur atom of the thioxo group readily participates in nucleophilic substitution reactions. For example, 3-ethyl-2-thioxo-4-oxazolidinone can react with electrophiles such as alkyl halides (e.g., benzyl bromide) to yield S-alkylated derivatives. smolecule.com These products serve as important intermediates in the synthesis of other heterocyclic systems, including thiazolidinones. smolecule.com
Asymmetric Synthesis: Thioxo-oxazolidinone derivatives, particularly those that are chiral, are employed as auxiliaries in asymmetric synthesis. The thioxo group enhances the stability of enolates formed at the C5 position, which facilitates highly stereoselective carbon-carbon bond formation during alkylation reactions. smolecule.com This application is a cornerstone of their utility in the total synthesis of complex natural products. smolecule.com
Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions. Reports indicate that compounds with this functionality can undergo [3+2] cycloadditions with reagents like aziridines and epoxides, leading to the formation of more complex, fused ring systems. smolecule.com
Ring-Opening Reactions: The oxazolidinone ring can be opened by strong nucleophiles. For instance, N-Boc-protected oxazolidinethiones undergo nucleophilic attack at the C5 position by Grignard reagents, resulting in ring-opening to form β-amino thiols. smolecule.com
The relationship between the structure of these derivatives and their chemical behavior is an active area of research, with studies exploring how different substitution patterns affect reaction outcomes and stereoselectivity. researchgate.net
The following table summarizes key research findings on the reactivity of these compounds.
| Reaction Type | Reagents / Conditions | Product / Intermediate | Key Research Finding |
|---|---|---|---|
| S-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) / DMF | S-Alkylated Derivatives | The thioxo group acts as a soft nucleophile, forming intermediates for thiazolidinone synthesis. smolecule.com |
| Asymmetric Alkylation | Base, then Electrophile | Stereoselective C-C Bond Formation | The thioxo group stabilizes the enolate, enabling high stereoselectivity as a chiral auxiliary. smolecule.com |
| [3+2] Cycloaddition | Aziridines or Epoxides / Nickel Catalyst | Iminooxazolidines / Fused Heterocycles | Participates in cycloadditions to build more complex molecular architectures. smolecule.com |
| Ring-Opening | Grignard Reagents (e.g., MeMgBr) / THF | β-amino thiols | N-Boc protected derivatives can be opened at the C5-position by nucleophiles. smolecule.com |
| Heterocyclic Interconversion | Lawesson's Reagent / Toluene (B28343) | Thiazolidin-2-thione | Thionation of the corresponding oxazolidin-2-one provides a route to related sulfur heterocycles. clockss.org |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-ethyl-oxazolidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map the molecular skeleton and deduce the connectivity and environment of each atom.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 3-ethyl-oxazolidine, the structure consists of an ethyl group attached to the nitrogen atom and three distinct methylene (B1212753) groups within the oxazolidine (B1195125) ring.
The expected signals in a ¹H NMR spectrum would correspond to the protons at positions C2, C4, and C5 of the ring, as well as the methylene and methyl protons of the N-ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. For instance, the protons on the C2 methylene group (O-CH₂-N) are expected to appear at the most downfield position among the ring protons due to being flanked by two heteroatoms. Stability studies on various oxazolidines have been effectively monitored using ¹H NMR. nih.gov
The following table presents predicted ¹H NMR data for 3-ethyl-oxazolidine based on its chemical structure and analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for 3-Ethyl-oxazolidine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ring CH₂ (C5-H) | ~3.70 | Triplet (t) | 2H |
| Ring CH₂ (C4-H) | ~2.80 | Triplet (t) | 2H |
| Ring CH₂ (C2-H) | ~4.20 | Singlet (s) | 2H |
| N-CH₂ (Ethyl) | ~2.60 | Quartet (q) | 2H |
| CH₃ (Ethyl) | ~1.10 | Triplet (t) | 3H |
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 3-ethyl-oxazolidine would give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, providing clear evidence for the carbon skeleton. The carbon atom at the C2 position (O-CH₂-N) is expected to have the largest chemical shift among the ring carbons due to the deshielding effects of the adjacent oxygen and nitrogen atoms. Similarly, the C5 carbon, being attached to oxygen, will be more deshielded than the C4 carbon, which is attached to nitrogen.
The following table outlines the predicted ¹³C NMR data for 3-ethyl-oxazolidine, inferred from its structure and data from its close analog, 3-methyl-oxazolidine. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethyl-oxazolidine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~83.0 |
| C5 | ~65.0 |
| C4 | ~53.0 |
| N-CH₂ (Ethyl) | ~47.0 |
| CH₃ (Ethyl) | ~14.0 |
In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms in real-time, providing insights into transient intermediates, reaction kinetics, and pathways. researchgate.net The formation of 3-ethyl-oxazolidine typically occurs via the condensation reaction of N-ethylethanolamine with formaldehyde (B43269). researchgate.net
By monitoring this reaction directly in an NMR tube, researchers can observe the disappearance of reactant signals and the concurrent appearance of product signals. nih.gov This method allows for the detection of potential intermediates, such as a hemiaminal, before the final cyclization to the oxazolidine ring. nih.gov Such studies are crucial for optimizing reaction conditions and understanding the fundamental steps of oxazolidine ring formation. The stability and hydrolysis of oxazolidines can also be monitored effectively with this technique, revealing the formation of ring-opened intermediates. nih.govresearchgate.net
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For 3-ethyl-oxazolidine (C₅H₁₁NO), the calculated molecular weight is 101.15 g/mol . vulcanchem.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value of 101. The presence of this peak confirms the molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the elemental composition consistent with the C₅H₁₁NO formula.
The fragmentation of 3-ethyl-oxazolidine under EI-MS provides a structural fingerprint. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Based on the analysis of related 3-alkyl-oxazolidines, several key fragmentation pathways are anticipated. nih.govchempap.org
A primary fragmentation event is often the loss of the N-alkyl group. For 3-ethyl-oxazolidine, the loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a significant fragment ion at m/z 72. Another common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. Cleavage of the bond between the nitrogen and the C4 of the ring could lead to characteristic fragments. The loss of a hydrogen atom (H•) from the molecular ion to give an [M-1]⁺ peak at m/z 100 is also a common feature.
The following table details the predicted major fragments for 3-ethyl-oxazolidine based on established fragmentation principles for amines, ethers, and analogous oxazolidine structures. nih.govcalstate.edu
Table 3: Predicted Mass Spectrometry Fragmentation Data for 3-Ethyl-oxazolidine
| m/z | Predicted Fragment | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 100 | [C₅H₁₀NO]⁺ | Loss of H• from M⁺ |
| 86 | [C₄H₈NO]⁺ | Loss of •CH₃ from M⁺ |
| 72 | [C₃H₆NO]⁺ | Loss of •C₂H₅ (ethyl radical) from M⁺ |
| 56 | [C₃H₆N]⁺ | Ring cleavage fragment |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage fragment |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by analyzing the fragmentation patterns of ionized species. In the context of oxazolidine-containing compounds, ESI-MS/MS provides valuable insights into their structural integrity and fragmentation pathways.
Studies on related poly(2-oxazoline)s, which share the core oxazolidine ring structure, demonstrate the utility of ESI-MS/MS. In these analyses, precursor ions of the polymer are selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal characteristic fragmentation mechanisms. For poly(2-ethyl-2-oxazoline), fragmentation often proceeds via a McLafferty rearrangement, which involves a β-cleavage with a concurrent transfer of a γ-hydrogen atom. agsanalitica.comresearchgate.net This process, along with eliminations of small molecules like ethene, helps in confirming the structure of the repeating units. agsanalitica.comresearchgate.net
For "Oxazolidine, 3-ethyl-", ESI-MS analysis would typically show a protonated molecule [M+H]⁺ as the parent ion. Subsequent MS/MS analysis would induce fragmentation, likely involving the cleavage of the ethyl group or the opening of the oxazolidine ring. The specific fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. Although direct ESI-MS/MS studies specifically on "Oxazolidine, 3-ethyl-" are not extensively detailed in the provided results, the principles derived from analyses of structurally similar compounds like poly(oxazolidine acetal)s and other oxazolidine derivatives are directly applicable. nih.gov The technique is crucial for confirming the molecular weight and connectivity of the synthesized compound.
Furthermore, certain oxazolidinone derivatives, such as 3-methyl-2-oxazolidone (a structural analog), have been utilized as supercharging agents in ESI-MS. nih.gov These agents help to increase the charge state of analytes like proteins and peptides, which can enhance the efficiency of tandem mass spectrometry, although this application relates to the properties of the oxazolidinone rather than its own structural analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. For substituted oxazolidines, GC-MS is employed for both qualitative identification and quantitative analysis.
In the analysis of a related compound, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541), a method was developed where the compound is first hydrolyzed to N-ethylethanolamine and isoheptanone. patsnap.com The hydrolysis products are then qualitatively identified using a gas chromatograph-mass spectrometer, confirming the original structure of the oxazolidine. patsnap.com This indirect approach is useful for compounds that may be prone to degradation under certain analytical conditions.
Direct GC-MS analysis of oxazolidine derivatives is also common. For instance, in a study of volatile compounds from Korean cabbage, various compounds, including isothiocyanates and their degradation products like oxazolidinethiones, were identified using GC-MS. nih.gov The technique involves separating the mixture components on a capillary column followed by their introduction into the mass spectrometer, which provides a mass spectrum for each component. nih.gov For "Oxazolidine, 3-ethyl-", a GC-MS analysis would yield a chromatogram with a peak at a specific retention time, and the mass spectrum of that peak would show the molecular ion and characteristic fragment ions, confirming its identity. PubChem lists available GC-MS data for the related compound 3-ethyl-1,3-oxazolidin-2-one (B6250373). nih.gov
The general parameters for such an analysis often involve a capillary column like the HP DB-5, with a programmed temperature gradient to ensure efficient separation. nih.gov The mass spectrometer is typically operated at 70 eV to induce reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions (stretching and bending) of covalent bonds. Each functional group has a characteristic absorption frequency range.
For oxazolidine derivatives, FT-IR spectra provide clear evidence of their key structural features. The spectrum of an oxazolidine ring will exhibit characteristic absorption bands. While a specific spectrum for "Oxazolidine, 3-ethyl-" is not provided in the search results, data for analogous structures like 2-oxazolidinones and poly(2-ethyl-2-oxazoline) offer insight into the expected spectral features.
Key vibrational modes for oxazolidine-type structures include:
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group and the ring methylene groups are expected to appear in the 2850-3000 cm⁻¹ region. biomaterial.com.brresearchgate.net
C-O Stretching: The C-O single bond stretch within the ether linkage of the oxazolidine ring typically appears in the 1000-1300 cm⁻¹ range. biomaterial.com.br
C-N Stretching: The C-N stretching vibration of the tertiary amine within the ring is usually found between 1020-1250 cm⁻¹.
CH₂ Bending: Bending (scissoring) vibrations for methylene (CH₂) groups occur around 1465 cm⁻¹.
In the case of 2-oxazolidinones, which contain a carbonyl group (C=O), a very strong absorption band is observed around 1750 cm⁻¹, characteristic of a cyclic carbamate (B1207046) (urethane). nist.gov For "Oxazolidine, 3-ethyl-", which lacks this carbonyl group, this prominent peak would be absent. The FT-IR spectrum is thus a rapid and effective tool for confirming the presence of the core oxazolidine structure and the ethyl substituent, and for distinguishing it from its oxidized counterparts.
X-ray Diffraction Analysis
While a specific crystal structure determination for "Oxazolidine, 3-ethyl-" was not found, numerous studies on substituted oxazolidine derivatives illustrate the power of this technique. nih.govnih.govnih.gov For example, the crystal structure of 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one was determined, revealing the precise bond lengths and angles within both the oxazolidinone and benzimidazole (B57391) moieties. nih.gov Such analyses confirm the molecular connectivity and provide accurate geometric parameters. The determination involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions are inferred. measurlabs.com
The five-membered oxazolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. X-ray diffraction analysis is ideal for identifying these conformations in the solid state. Common conformations for five-membered rings include the "envelope" and "twist" (or half-chair) forms.
Envelope Conformation: Four of the ring atoms are nearly coplanar, while the fifth atom is out of this plane, resembling an open envelope flap. nih.gov
Twist Conformation: Two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three atoms. nih.goviucr.org
Studies on various oxazolidine-containing compounds show that the ring can adopt either of these conformations. For instance, in one complex molecule containing two oxazolidine rings, one ring was found to have a twisted conformation while the other adopted a shallow envelope shape. nih.goviucr.org In another case, an oxazolidine ring was observed in an envelope conformation where the nitrogen atom formed the flap. acs.org The specific conformation adopted by "Oxazolidine, 3-ethyl-" would depend on the energetic balance of minimizing angle and torsional strain, as well as accommodating the steric bulk of the ethyl group.
Table 1: Observed Conformations in Oxazolidine Derivatives
| Compound Fragment | Conformation | Out-of-Plane Atom(s) | Source |
| Oxazolidine Ring 1 | Twisted | C20-C19 bond twist | nih.gov |
| Oxazolidine Ring 2 | Envelope | C14 | nih.gov |
| Oxazolidine Ring (A) | Twisted | - | nih.goviucr.org |
| Oxazolidine Ring (B) | Shallow Envelope | N4 | nih.goviucr.org |
The way molecules arrange themselves in a crystal is governed by intermolecular interactions. X-ray diffraction reveals the distances and angles between atoms of adjacent molecules, allowing for the identification of these forces.
For oxazolidine derivatives, several types of interactions are commonly observed:
C-H···O Hydrogen Bonds: Although weaker than conventional O-H···O or N-H···O bonds, these interactions are frequently observed in the crystal packing of oxazolidines, linking molecules into larger assemblies like chains or layers. nih.govnih.goviucr.org
π-π Stacking: In derivatives containing aromatic rings, these interactions, where the electron clouds of the rings overlap, play a significant role in stabilizing the crystal structure. nih.goviucr.org
A Hirshfeld surface analysis, which is calculated from the crystal structure data, can be used to visualize and quantify these intermolecular contacts. iucr.orgiucr.org For several oxazolidine-containing crystal structures, this analysis shows that H···H, H···O/O···H, and H···C/C···H contacts are the most significant contributors to the crystal packing. nih.goviucr.org While "Oxazolidine, 3-ethyl-" lacks aromatic rings for π-stacking and strong hydrogen bond donors, its crystal structure would be consolidated primarily by a network of weak C-H···O and C-H···N hydrogen bonds and van der Waals forces.
Hirshfeld Surface Analysis for Packing Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts with neighboring molecules. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal, a unique "Hirshfeld surface" is generated.
While specific crystallographic data and corresponding Hirshfeld surface analysis for 3-ethyl-oxazolidine are not available in the reviewed literature, the following examples of related oxazolidine derivatives illustrate the application and utility of this technique in understanding their solid-state structures.
Research Findings in Oxazolidine Derivatives
Detailed studies on various substituted oxazolidine compounds demonstrate the common types of interactions that govern their crystal packing. These are predominantly weak intermolecular forces such as hydrogen bonds and van der Waals interactions.
Case Study 1: 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol
In the crystal structure of this chiral oxazolidine derivative, the packing is stabilized by a combination of hydrogen bonds and van der Waals forces. nih.goviucr.org The Hirshfeld surface analysis reveals that H···H, C···H/H···C, and Br···H/H···Br interactions are the most significant. nih.goviucr.org The 1,3-oxazolidine ring in this molecule adopts an envelope conformation. nih.goviucr.org Molecules are linked into layers through C—H···O hydrogen bonds and C—H···π interactions, with van der Waals forces providing further stability between these layers. nih.goviucr.org
Table 1: Percentage Contributions of Intermolecular Contacts for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 58.2 |
| C···H/H···C | 18.9 |
| Br···H/H···Br | 11.5 |
Data sourced from references nih.goviucr.org.
Case Study 2: 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one
This compound, featuring two oxazolidin-2-one rings, demonstrates a crystal packing consolidated by weak C—H···O hydrogen bonds and π–π stacking interactions. nih.goviucr.org One of the oxazolidine rings is in a twisted conformation, while the other adopts a shallow envelope shape. nih.goviucr.org The Hirshfeld surface analysis indicates that H···H and H···O/O···H contacts are the most crucial for the crystal packing. nih.goviucr.org
Table 2: Percentage Contributions of Intermolecular Contacts for 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 48.4 |
| H···O/O···H | 29.1 |
Data sourced from references nih.goviucr.org.
Case Study 3: (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one
The crystal structure of this complex oxazolidine derivative is primarily stabilized by weak hydrogen-bonding and van der Waals interactions. nih.govdoaj.orgnih.gov The oxazolidine ring adopts an envelope conformation. nih.gov Hirshfeld surface analysis quantifies the contributions of various contacts, with H···H, H···Cl/Cl···H, and H···O/O···H interactions being the most prominent. nih.govdoaj.orgnih.gov The analysis confirms that van der Waals forces and hydrogen bonding are the major contributors to the crystal packing. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts for (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 28.4 |
| H···Cl/Cl···H | 19.3 |
| H···O/O···H | 17.0 |
| H···C/C···H | 14.5 |
| C···C | 8.2 |
Data sourced from references nih.govdoaj.orgnih.gov.
These examples collectively show that Hirshfeld surface analysis is an indispensable tool for elucidating the nuanced intermolecular interactions that dictate the supramolecular architecture of oxazolidine-containing compounds. The dominant interactions are typically H···H contacts, indicative of the prevalence of van der Waals forces, followed by various forms of hydrogen bonds (C-H···O, N-H···O) and, where applicable, halogen bonds and π-interactions.
Computational Studies and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric properties of molecules. nih.goviucr.org For oxazolidine (B1195125) derivatives, these calculations provide critical data on molecular orbitals, charge distribution, and reactivity.
DFT studies on complex molecules containing the oxazolidine ring are used to optimize the molecular geometry and calculate key parameters. nih.goviucr.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests low reactivity, while a small gap indicates a more reactive molecule. nih.goviucr.org
For instance, in a study on a complex quinoline (B57606) derivative featuring two oxazolidin-2-one rings, DFT calculations at the B3LYP/6–311G++(d,p) level of theory were used to determine that the molecule was a "hard material" with a significant HOMO-LUMO energy gap of 4.2907 eV. iucr.org Another study on a benzothiazine derivative with an oxazolidin-3-yl ethyl group used similar DFT methods to calculate a HOMO-LUMO gap of 3.42 eV. nih.gov
Table 1: Representative Quantum Chemical Parameters Calculated for Oxazolidine-Containing Molecules Note: This table presents example parameters from literature on complex oxazolidine derivatives to illustrate the type of data generated by quantum chemical calculations. Specific values for 3-ethyl-oxazolidine would require a dedicated study.
| Parameter | Description | Typical Method | Reference Example |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP | -5.44 eV nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP | -2.02 eV nih.gov |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Calculated | 3.42 eV nih.gov |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Calculated | 5.44 eV iucr.org |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Calculated | 2.02 eV iucr.org |
| Dipole Moment (µ) | Measure of the net molecular polarity | DFT/B3LYP | 6.125 D iucr.org |
Molecular Docking Studies for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a ligand, such as an oxazolidine derivative, might interact with the binding site of a protein target.
The process involves placing the ligand into the active site of a target protein and calculating the binding energy for numerous possible conformations. The resulting scores indicate the strength of the interaction, with lower binding energies suggesting a more favorable and stable interaction. nih.gov
While specific docking studies on 3-ethyl-oxazolidine are not documented due to its simplicity and lack of a defined biological target, the methodology is widely applied to its more complex derivatives. For example, novel oxazolidinone compounds have been docked into the 50S ribosomal subunit to predict their antibacterial mechanism of action. nih.gov Similarly, other derivatives have been studied for their potential as inhibitors of enzymes like the COVID-19 main protease. nih.gov These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the oxazolidine molecule and the amino acid residues of the target protein, providing insights that guide the design of more potent compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of compounds in a series are responsible for the changes in their biological activities.
To build a QSAR model, a dataset of structurally related compounds with experimentally determined activities is required. frontiersin.org Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA), are then used to generate a model that predicts activity based on these descriptors. frontiersin.org
For the oxazolidine class, QSAR studies have been crucial in optimizing derivatives for various applications.
Antibacterial Agents : 3D-QSAR (CoMFA) studies on oxazolidinone antibacterials have shown a strong correlation between their minimum inhibitory concentrations (MICs) and their steric, electrostatic, and lipophilic properties.
Herbicide Safeners : CoMFA has been used to model novel N-dichloroacetyl oxazolidine derivatives, creating a satisfactory model for predicting and designing new compounds with herbicide safener activity.
Enzyme Inhibitors : QSAR models have been developed for benzylidene oxazolidinedione derivatives to predict their inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3. frontiersin.org
A QSAR study on 3-ethyl-oxazolidine would require synthesizing and testing a series of its analogs. The resulting model could then predict the activity of new, unsynthesized derivatives, saving significant time and resources.
Table 2: Hypothetical Data for a QSAR Study of 3-Ethyl-Oxazolidine Analogs This table is for illustrative purposes to demonstrate the components of a QSAR analysis. The activity values are hypothetical.
| Compound | R-Group at C5 | LogP (Descriptor) | Molecular Weight (Descriptor) | Hypothetical Activity (pIC50) |
|---|---|---|---|---|
| 1 | -H | 0.65 | 101.15 | 4.2 |
| 2 | -CH3 | 1.15 | 115.17 | 4.8 |
| 3 | -Cl | 1.35 | 135.59 | 5.1 |
| 4 | -OCH3 | 0.58 | 131.17 | 4.9 |
3D-Pharmacophore Modeling
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govmdpi.com 3D-pharmacophore modeling identifies the spatial arrangement of these features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov
These models can be generated in two primary ways:
Ligand-based : Derived from a set of active molecules, assuming they bind to the same target in a similar manner. nih.gov
Structure-based : Derived from the known structure of a ligand-protein complex, identifying the key interaction points in the binding site. jppres.com
Pharmacophore models for oxazolidinone derivatives have been successfully developed to identify essential features for antibacterial activity. nih.gov For example, a five-feature model (two hydrogen bond acceptors, three hydrophobic features) was developed for HSP90 inhibitors, which was then used as a 3D query to screen compound databases for new potential inhibitors. nih.gov This virtual screening process allows for the rapid identification of novel chemical scaffolds that fit the pharmacophore model and are likely to be active. nih.gov
For 3-ethyl-oxazolidine, a pharmacophore model could be developed if a set of its biologically active derivatives were known. This model would be invaluable for discovering new lead compounds with potentially improved properties.
Prediction of Molecular Properties for Research Applications
In the early stages of research, predicting the physicochemical properties of a compound can help assess its potential utility and guide experimental design. Numerous computational tools and algorithms can calculate these properties based solely on the molecule's 2D structure. These in silico predictions are a cornerstone of modern chemical informatics.
For compounds like 3-ethyl-oxazolidine and its close relatives, a wide range of properties can be computed. These descriptors are critical for QSAR modeling and for predicting a molecule's behavior in various environments. The data presented below for related oxazolidinone structures are computed by established algorithms and sourced from public databases like PubChem, illustrating the wealth of information that can be generated computationally.
Table 3: Computationally Predicted Molecular Properties of 3-Ethyl-Oxazolidinone Derivatives Properties are computationally generated and sourced from PubChem for 3-ethyl-1,3-oxazolidin-2-one (B6250373) and 3-ethyl-1,3-oxazolidine-2,5-dione. These serve as examples of predictable properties relevant to 3-ethyl-oxazolidine.
| Property | 3-ethyl-1,3-oxazolidin-2-one | 3-ethyl-1,3-oxazolidine-2,5-dione | Description |
|---|---|---|---|
| Molecular Formula | C5H9NO2 | C5H7NO3 | The elemental composition of the molecule. |
| Molecular Weight | 115.13 g/mol | 129.11 g/mol | The mass of one mole of the substance. |
| XLogP3 | 0.3 | 0.1 | A computed measure of hydrophobicity (octanol-water partition coefficient). |
| Hydrogen Bond Donors | 0 | 0 | The number of atoms capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | 3 | The number of atoms capable of accepting a hydrogen bond. |
| Rotatable Bond Count | 1 | 1 | The number of bonds that can rotate freely. |
| Exact Mass | 115.06332853 Da | 129.042593085 Da | The calculated mass of the most abundant isotope of the molecule. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | 46.6 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |
| Heavy Atom Count | 8 | 9 | The number of non-hydrogen atoms in the molecule. |
| Complexity | 103 | 154 | A measure of the intricacy of the molecular structure. |
Applications in Fundamental Chemical Research
Chiral Auxiliaries in Asymmetric Transformations
Oxazolidines are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Their rigid ring structure and the potential for substitution at various positions make them suitable scaffolds for chiral auxiliaries. In principle, the stereogenic centers on a chiral oxazolidine (B1195125) ring can effectively shield one face of a reactive molecule, forcing an incoming reagent to attack from the less sterically hindered direction, thus leading to a diastereoselective transformation. The auxiliary is typically derived from a readily available chiral source, such as an amino alcohol, and can be removed later in the synthetic sequence to reveal the desired enantiomerically enriched product.
While the broader class of oxazolidine derivatives, particularly N-acyl oxazolidinones (Evans auxiliaries), are cornerstones of modern asymmetric synthesis, the specific applications of Oxazolidine, 3-ethyl- are more narrowly documented in scientific literature. The following sections explore its role in several key asymmetric reactions.
Asymmetric cyclopropanation is a critical method for synthesizing three-membered carbocyclic rings, which are important structural motifs in many natural products and bioactive molecules. The use of chiral auxiliaries attached to an olefin is a well-established strategy to induce diastereoselectivity in this transformation. Oxazolidine-based auxiliaries, in a general sense, are employed to direct the stereochemical course of cyclopropanation reactions.
However, detailed research findings, including specific reaction conditions and stereoselectivity data for the use of Oxazolidine, 3-ethyl- as a chiral auxiliary in cyclopropanation reactions, are not extensively reported in publicly available chemical literature.
The addition of Grignard reagents to carbonyl compounds or imines is a fundamental carbon-carbon bond-forming reaction. When applied to substrates bearing a chiral auxiliary, this reaction can produce chiral alcohols and amines with high stereocontrol. Research has demonstrated the utility of chiral 1,3-oxazolidines in directing the addition of Grignard reagents. In many of these cases, the oxazolidine itself is the substrate that undergoes a diastereoselective ring-opening upon reaction with the Grignard reagent to yield a chiral amine.
Despite the established precedent for other oxazolidine derivatives, specific examples detailing the application of Oxazolidine, 3-ethyl- as a recoverable chiral auxiliary to direct Grignard additions to other molecules, along with corresponding data on yields and diastereoselectivity, are limited in the scientific literature.
Asymmetric epoxidation of alkenes provides access to chiral epoxides, which are versatile synthetic intermediates. This transformation can be achieved through various methods, including the use of chiral catalysts or substrate-controlled diastereoselective reactions employing chiral auxiliaries. The concept of using oxazolidine-based structures as part of chiral catalysts or to direct epoxidation has been explored.
A review of the available literature indicates a lack of specific research studies and data tables on the use of Oxazolidine, 3-ethyl- as a chiral auxiliary to control the stereochemical outcome of epoxidation reactions.
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. When a dipolarophile is attached to a chiral auxiliary, the cycloaddition can proceed with a high degree of facial selectivity. N-acryloyl oxazolidinones, for instance, are well-known to be excellent dipolarophiles in asymmetric 1,3-dipolar cycloadditions. The reaction can also be designed such that the oxazolidine ring itself is the product of the cycloaddition.
While the general utility of the oxazolidine framework in this context is clear, there is a scarcity of published research detailing the specific use of Oxazolidine, 3-ethyl- as a chiral auxiliary in these reactions, and consequently, no detailed research findings or data tables could be compiled.
The Diels-Alder reaction is a premier method for the synthesis of six-membered rings, and its intramolecular variant (IMDA) is a particularly powerful tool for rapidly assembling complex polycyclic architectures. Attaching a chiral auxiliary to the diene or dienophile portion of the molecule can effectively control the stereochemistry of the newly formed stereocenters. Chiral oxazolidinones have been extensively and successfully used for this purpose.
Although the principle of using oxazolidine-based auxiliaries in Diels-Alder reactions is well-established, specific research focusing on the application of Oxazolidine, 3-ethyl- as a chiral controller in intramolecular Diels-Alder reactions is not readily found in the surveyed scientific literature.
Asymmetric hydrogenation is a key industrial and academic method for the synthesis of chiral compounds. One effective strategy involves the hydrogenation of a substrate bearing a chiral auxiliary. A notable application involves the asymmetric hydrogenation of pyridines functionalized with a chiral oxazolidinone auxiliary, which leads to chiral piperidines with excellent enantioselectivity. In these cases, the auxiliary is often cleaved under the reaction conditions.
While this demonstrates the potential of the oxazolidine framework, specific research findings and data tables for Oxazolidine, 3-ethyl- acting as a chiral auxiliary in asymmetric hydrogenation reactions are not available in the current body of literature.
Intramolecular Diels-Alder Reactions
Intermediates in Complex Organic Synthesis
Oxazolidines, including 3-ethyl-oxazolidine, are recognized as important intermediates in organic synthesis. ontosight.ai They serve as versatile building blocks for the creation of more complex molecules, which can have applications in pharmaceuticals and agrochemicals. ontosight.ai The stable five-membered ring structure of oxazolidines allows them to participate in a variety of chemical reactions, making them useful in synthetic chemistry. ontosight.ai
The synthesis of 1,3-oxazolidine derivatives is an area of active research, with methods like multi-component reactions being developed to create these structures with high efficiency and stereoselectivity. mdpi.com These derivatives can then be used in the synthesis of a wide range of biologically important compounds. mdpi.com For instance, oxazolidines can be used as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemistry of reactions like aldol (B89426) condensations. The synthesis of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from 2-hydroxymethylpiperidine and various aldehydes demonstrates the utility of oxazolidine formation in creating complex heterocyclic systems. acs.orgchemrxiv.org
The reactivity of the oxazolidine ring, which can be opened under certain conditions, is a key feature of its utility. For example, in the presence of water, some oxazolidines can hydrolyze to form an amino alcohol and a ketone or aldehyde. This reactivity is harnessed in various synthetic strategies. The development of synthetic routes to functionalized oxazolidine derivatives, such as through the Lewis acid-catalyzed reaction of epoxides with aziridines, further expands their application in creating diverse molecular architectures. researchgate.net
Research Tools in Biochemistry and Physiological Studies
Beyond its role in synthesis, 3-ethyl-oxazolidine and its derivatives are utilized as tools to investigate biological systems. Their chemical properties allow them to interact with and report on various biochemical processes.
Enzyme-Substrate Interaction Studies
The study of enzyme-substrate interactions is fundamental to understanding biological catalysis. nih.govplos.org Oxazolidine derivatives can be designed as substrate analogs or probes to investigate these interactions. By mimicking the natural substrate, these molecules can bind to the active site of an enzyme, allowing researchers to study the binding affinity and the structural requirements for catalysis. nih.gov Computational methods, alongside experimental techniques, are increasingly used to predict and analyze these interactions, with machine learning models being developed to identify patterns and relationships between enzyme and substrate features. nih.gov The insights gained from these studies are crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors. plos.org
Probing Active Sites of Oxidoreductases and Hydrolases
Oxidoreductases and hydrolases are two major classes of enzymes with diverse biological functions. jax.orgnih.gov 3-Ethyl-oxazolidine derivatives can be employed to probe the active sites of these enzymes. For example, the interaction of oxazolidine derivatives with hydrolases has been studied to understand their catalytic mechanisms. nih.gov Similarly, their interactions with oxidoreductases can provide information about the geometry and electronic environment of the active site. jax.org The ability of these compounds to interact with enzyme active sites makes them valuable tools for mapping out the functional landscape of these important protein families. nih.gov
Modulation of Protein Activity in Signaling Pathways
Cellular signaling pathways are complex networks that control a vast array of physiological processes. nih.gov The ability to modulate the activity of proteins within these pathways is a key goal of chemical biology. Oxazolidine derivatives have been shown to modulate the activity of proteins involved in signaling cascades. For instance, some oxazolidine-containing compounds can influence pathways such as the PI3K/Akt and ERK1/2 signaling cascades. nih.govunivie.ac.at This modulation can occur through direct interaction with key proteins in the pathway, altering their conformation and, consequently, their activity. biomolther.org The study of how these small molecules affect signaling can provide valuable insights into the regulation of these pathways and identify potential therapeutic targets. mdpi.com
Studies on Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. researchgate.netnih.gov Inhibition of CYP enzymes can have significant physiological consequences and is an important area of drug development research. researchgate.net Certain oxazolidine derivatives have been investigated for their ability to inhibit CYP enzymes. researchgate.net The nitrogen atom within the oxazolidine ring can potentially coordinate with the heme iron of the CYP active site, leading to inhibition. researchgate.net The structure of the oxazolidine derivative, including substituents on the ring, can significantly influence its binding affinity and inhibitory potency. researchgate.net The study of these interactions provides a basis for the development of new drugs targeting androgen-dependent diseases. researchgate.net
Membrane Permeability Studies (due to Lipophilicity)
The ability of a molecule to cross biological membranes is a critical factor in its bioavailability and efficacy. acs.orgresearchgate.net Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of membrane permeability. researchgate.netnih.gov The ethyl group on 3-ethyl-oxazolidine contributes to its lipophilic character. ontosight.ai This property makes it and its derivatives useful models for studying membrane permeability. The balance between lipophilicity and hydrophilicity is crucial; while increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility. nih.gov Therefore, studying the permeability of compounds like 3-ethyl-oxazolidine helps in understanding the physicochemical properties that govern the passive diffusion of molecules across the lipid bilayer of cell membranes. researchgate.netmdpi.com
Inhibition of Bacterial Protein Synthesis Mechanisms
The oxazolidinone class of compounds, which includes derivatives of 3-ethyl-oxazolidine, are recognized for their significant antimicrobial properties, particularly against Gram-positive bacteria. ontosight.ai Their primary mechanism of action involves the inhibition of bacterial protein synthesis at a very early and critical stage. ontosight.aiacs.org
These compounds act by binding to the 50S subunit of the bacterial ribosome. ontosight.aiontosight.ai This binding event prevents the formation of the 70S initiation complex, a crucial step for the commencement of protein synthesis. ontosight.aiontosight.ai Specifically, research on oxazolidinones like linezolid (B1675486) and PNU-100766 demonstrates that they inhibit the binding of the initiator fMet-tRNA to the 70S ribosome. researchgate.netasm.org This action effectively halts the translation process before it can begin, leading to the inhibition of bacterial growth and, ultimately, bacterial cell death. ontosight.aiasm.org
Studies have shown that the potency of various oxazolidinone compounds directly corresponds to their ability to inhibit this fMet-tRNA binding. researchgate.netasm.org The inhibition is competitive, suggesting that the oxazolidinones directly affect the peptidyl-tRNA binding site (P site) on the ribosome. researchgate.net This unique mechanism distinguishes oxazolidinones from many other classes of antibiotics, making them valuable for treating infections caused by multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). ontosight.aiontosight.ai
Interaction with Specific Molecular Targets (Enzymes, Receptors)
Derivatives of 3-ethyl-oxazolidine demonstrate the capacity to interact with specific molecular targets, primarily enzymes and receptors, thereby modulating their activity. This interaction is fundamental to their biological effects, which span from antimicrobial action to plant protection.
In the context of antibacterial activity, the key molecular target is the bacterial ribosome. Oxazolidinones bind specifically to the 23S rRNA component of the 50S subunit, at or near the peptidyl transferase center. researchgate.netasm.org This interaction disrupts the normal function of the ribosome, particularly the P site, which is crucial for protein synthesis. researchgate.net The binding is facilitated by noncovalent interactions, such as hydrogen bonds and van der Waals forces, between the oxazolidinone structure and the ribosomal RNA. nih.gov
In the realm of agricultural science, specific 3-dichloroacetyl oxazolidine derivatives, which are structurally related to 3-ethyl-oxazolidine, function as herbicide safeners by interacting with key plant enzymes. cdnsciencepub.comcabi.org These compounds have been shown to modulate the activity of enzymes such as Glutathione (B108866) S-Transferases (GST) and Acetolactate Synthase (ALS). cdnsciencepub.comscientific.net For instance, certain safeners can decrease the Michaelis constant (KM) or increase the maximum velocity (Vmax) of GST, enhancing the enzyme's efficiency in detoxifying herbicides. cdnsciencepub.com Molecular docking studies suggest that some oxazolidine safeners can compete with herbicides for the active site of enzymes like ALS, which is a protective mechanism for the plant. acs.orgresearchgate.net
Mechanisms of Herbicide Safener Action in Plants
Certain derivatives, specifically 3-dichloroacetyl-substituted oxazolidines, function as herbicide safeners, protecting crops like maize from herbicide injury without compromising the herbicide's effectiveness on target weeds. nih.govcambridge.org The protective mechanism is primarily based on the enhancement of the plant's natural detoxification pathways for xenobiotics. cambridge.orgresearchgate.net
Enhancement of Glutathione Conjugation
A primary mechanism by which oxazolidine safeners protect plants is by boosting the glutathione conjugation pathway. cdnsciencepub.comcabi.org This process involves the conjugation of the herbicide molecule with endogenous glutathione (GSH), a tripeptide that acts as a key cellular antioxidant and detoxifying agent. This reaction, catalyzed by Glutathione S-Transferases (GST), transforms the toxic herbicide into a more water-soluble and non-phytotoxic conjugate, which can then be sequestered or further metabolized by the plant. cdnsciencepub.comcabi.org
Influence on Glutathione S-Transferase (GST) Activity
Oxazolidine safeners directly influence the activity of Glutathione S-Transferase (GST) enzymes, which are crucial for catalyzing the conjugation of herbicides with glutathione. scientific.netnih.gov Research has consistently shown that treatment with these safeners leads to a significant upregulation of GST activity in maize. cdnsciencepub.comcabi.org
For example, the R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine was found to induce GST activity in maize. nih.gov Similarly, treating maize with the safener (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine resulted in a 103.77% increase in GST activity. scientific.net This enhancement of GST activity is a critical factor in the safener's ability to accelerate the detoxification of herbicides like chlorsulfuron (B1668881) and chlorimuron-ethyl. cdnsciencepub.comscientific.net The safeners can also alter the kinetic parameters of GST, for instance, by increasing the enzyme's maximum reaction velocity (Vmax), which further contributes to more efficient herbicide metabolism. cdnsciencepub.com
| Safener Compound | Herbicide | Observed Effect on GST Activity | Reference |
|---|---|---|---|
| (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | Chlorsulfuron | Increased GST activity by 103.77% | scientific.net |
| R-28725 and R-enantiomer | Chlorimuron-ethyl | Increased Vmax of GST by 103% and 92% respectively | cdnsciencepub.com |
| R-28725 and Compound A | Chlorsulfuron | Significantly increased GST activity in vivo and in vitro | cabi.org |
Acetolactate Synthase (ALS) Activity Modulation
Acetolactate synthase (ALS) is a vital enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) and is the primary target for sulfonylurea herbicides like chlorsulfuron and chlorimuron-ethyl. cdnsciencepub.comscientific.net These herbicides inhibit ALS, leading to a deficiency in essential amino acids and ultimately, plant death. cdnsciencepub.com
Oxazolidine safeners have been shown to protect maize from sulfonylurea herbicides by modulating ALS activity. cdnsciencepub.comcabi.org When maize is exposed to an ALS-inhibiting herbicide, its ALS activity is significantly reduced. However, treatment with an oxazolidine safener can counteract this inhibition and help recover the enzyme's function. cdnsciencepub.com For instance, in maize treated with chlorimuron-ethyl, the application of safeners R-28725 and its R-enantiomer increased the inhibited ALS activity from 45% to 100% and 97% of the control, respectively. cdnsciencepub.com Molecular docking models further suggest that some oxazolidine derivatives may act by competing with the herbicide for the active site on the ALS enzyme, thus preventing the herbicide from binding and exerting its inhibitory effect. acs.orgresearchgate.net
| Safener Compound | Herbicide | Observed Effect on ALS Activity | Reference |
|---|---|---|---|
| R-28725 and R-enantiomer | Chlorimuron-ethyl | Increased inhibited ALS activity from 45% to 100% and 97% respectively | cdnsciencepub.com |
| (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | Chlorsulfuron | Recovery rate of ALS activity reached 77% | scientific.net |
| Compound 9 (N-phenoxyacety-2-methyl-2,4-diethyl-1,3-oxazolidine) | Nicosulfuron | Significantly enhanced relative ALS activity | sci-hub.se |
Advanced Polymer Chemistry Applications
In the field of polymer chemistry, the structural motif related to 3-ethyl-oxazolidine is found in poly(2-ethyl-2-oxazoline) (PEtOx). This polymer has garnered significant interest for its versatile and tunable properties, making it a candidate for advanced applications, particularly in the biomedical field. ugent.beacs.org
PEtOx is synthesized via the cationic ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) monomers. nih.govmdpi.com The resulting polymer is water-soluble, non-toxic, and considered biocompatible. acs.orgmdpi.com Its structure, characterized by tertiary amide groups in the backbone, gives it a "pseudo-peptide" character. mdpi.com This has led to PEtOx being investigated as a promising alternative to polyethylene (B3416737) glycol (PEG) in various biomaterial applications due to its "stealth" properties that can help avoid accelerated blood clearance. acs.org
The versatility of PEtOx allows for the synthesis of various polymer architectures, including block copolymers and star-shaped polymers. mdpi.com For example, double hydrophilic star-shaped block copolymers of poly(ethylene oxide) and poly(2-ethyl-2-oxazoline) have been synthesized and characterized for potential use in drug delivery systems. mdpi.com Furthermore, the polymer backbone can be chemically modified. A well-defined linear polyethylenimine can be produced from PEtOx through controlled hydrolysis, which can then be re-acylated to create a series of new hydrophilic poly(2-alkyl-2-oxazoline)s with potential in creating novel biomaterials. ugent.be
Lack of Specific Research Data for "Oxazolidine, 3-ethyl-" in Polymer Applications
Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is a significant lack of specific research findings on the chemical compound "Oxazolidine, 3-ethyl-" within the detailed scope of the requested article outline. The available information is insufficient to generate a thorough, informative, and scientifically accurate article focusing solely on its applications in modifying polymer flexibility, enhancing adhesion, and promoting curing mechanisms.
Searches for "Oxazolidine, 3-ethyl-" have yielded limited results, primarily from chemical supplier catalogues and patents that mention the compound in broader contexts without providing in-depth experimental data or detailed discussions of its role in polymer science. The majority of the available research on oxazolidines in polymer applications focuses on other, more complex derivatives, such as:
2-(3-Oxazolidinyl)ethyl methacrylate
3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541)
3-Ethyl-1,3-oxazolidin-2-one (B6250373)
The properties and functions of these substituted oxazolidines cannot be directly and accurately attributed to "Oxazolidine, 3-ethyl-" without dedicated scientific investigation. Using data from these related compounds would be speculative and would violate the strict requirement to focus solely on the specified topic.
Therefore, it is not feasible to construct an article that adheres to the provided outline and quality standards based on the currently accessible scientific literature. The specific research findings and data tables required for a detailed discussion of "Oxazolidine, 3-ethyl-" in the requested polymer applications are not available.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for the synthesis of 3-ethyl-oxazolidine and related structures is a key area of research. Traditional methods often involve the condensation of a β-amino alcohol with an aldehyde or ketone. chemrxiv.org However, current research is focused on more advanced and sustainable approaches.
Recent advancements include the exploration of:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, in some cases from hours to minutes.
Continuous Flow Systems: These systems offer the potential for high-efficiency synthesis, with some studies reporting high conversion rates in short residence times.
Biocatalytic Approaches: The use of enzymes, such as lipases, is being investigated for the enantioselective synthesis of chiral oxazolidines. researchgate.net
Asymmetric Catalysis: The development of chiral catalysts, such as those based on BINOL-phosphates, allows for the one-pot, highly enantioselective synthesis of 1,3-oxazolidines. acs.org
Palladium-Catalyzed Methods: Novel palladium-catalyzed techniques, including those involving C-H activation, are being developed for the synthesis of complex oxazolidinone structures. researchgate.net
These emerging synthetic technologies aim to provide more efficient, selective, and environmentally friendly routes to 3-ethyl-oxazolidine and its derivatives.
Advanced Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involved in the formation and reactivity of 3-ethyl-oxazolidine is crucial for optimizing existing processes and designing new applications. The classical synthesis is understood to proceed through the formation of an imine intermediate followed by intramolecular cyclization. However, more detailed mechanistic studies are being conducted.
Researchers are employing a variety of techniques to probe these mechanisms, including:
NMR Spectroscopy: Detailed ¹H-NMR studies have been used to investigate the reaction pathway, with some research suggesting the involvement of elusive hemiaminal and fleeting iminium ion intermediates rather than an enamine. chemrxiv.orgacs.org
Computational Studies: Quantum-chemical molecular electron density theory is being used to model reaction mechanisms, such as the (3+2) cycloaddition for the synthesis of related isoxazolines. mdpi.com
Hydrolytic Characterization: Controlled hydrolysis with deuterated water can be used to generate diagnostic fragments for structural confirmation, providing insight into the stability and reactivity of the oxazolidine (B1195125) ring.
These advanced mechanistic studies are providing a more nuanced picture of the factors that govern the formation, stability, and reactivity of the 3-ethyl-oxazolidine ring system.
High-Throughput Screening for Structure-Reactivity Relationships
To accelerate the discovery of new oxazolidine derivatives with desired properties, high-throughput screening (HTS) techniques are being increasingly employed. acs.org HTS allows for the rapid synthesis and evaluation of large libraries of compounds, enabling the systematic exploration of structure-activity and structure-reactivity relationships. acs.org
Key aspects of this research include:
Miniaturization: Chemical reactions are being scaled down to the micro- and nanoscale, allowing for a massive increase in the number of experiments that can be performed with minimal starting material. acs.org
Photochemical Screening: HTS is being applied to photochemical reactions, facilitating the discovery of new transformations and the optimization of reaction conditions. acs.org
Structure-Uptake Relationship Studies: For applications in medicinal chemistry, HTS is used to screen libraries of oxazolidinones to understand how molecular structure affects their accumulation in bacterial cells. nih.govbiorxiv.org
By systematically varying the substituents on the oxazolidine ring and correlating these changes with reactivity or biological activity, researchers can develop predictive models to guide the design of new molecules with enhanced performance.
Integration with New Catalytic Systems
The oxazolidine moiety is not only a synthetic target but can also serve as a component of new catalytic systems. Chiral oxazolidines are used as ligands for transition metal catalysts in a variety of asymmetric transformations. acs.org
Current research in this area includes:
Development of Novel Ligands: New oxazoline-containing ligands are continuously being designed and synthesized for use in asymmetric catalysis, including hydrogenations and allylic alkylations. acs.org
Organocatalysis: Oxazolidinones are being investigated as organocatalysts for various chemical transformations.
Catalytic Asymmetric Epoxidation: Chiral iminium salts derived from oxazolidine-like structures are being developed as catalysts for the asymmetric epoxidation of olefins. lboro.ac.uk
Continuous Flow Catalysis: The integration of oxazolidine-based catalysts into continuous flow reactors is being explored to improve efficiency and scalability. google.com
The ability to fine-tune the electronic and steric properties of the 3-ethyl-oxazolidine scaffold makes it a promising platform for the development of next-generation catalysts.
Role in Supramolecular Chemistry and Materials Science Research
The unique structural features of the oxazolidine ring make it an interesting building block for the construction of supramolecular assemblies and advanced materials.
Emerging research directions in this field include:
Self-Assembling Systems: The ability of molecules containing oxazolidine rings to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is being explored for the creation of self-assembling nanotubes and other supramolecular structures. iucr.orgacs.org
Poly(2-oxazoline)s: These polymers, which can be considered derivatives of oxazolidine, are being extensively studied for biomedical applications due to their biocompatibility and tunable properties. mdpi.comsigmaaldrich.com They are used to create micelles, hydrogels, and other drug delivery systems. sigmaaldrich.com
Functional Materials: By incorporating the 3-ethyl-oxazolidine moiety into larger molecular architectures, researchers are aiming to develop new materials with tailored optical, electronic, or responsive properties.
The versatility of the oxazolidine ring, combined with the principles of supramolecular chemistry, opens up exciting possibilities for the creation of novel functional materials with a wide range of potential applications.
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for preparing 3-ethyl-oxazolidine, and how do their yields and reaction conditions compare?
- Methodological Answer :
- One-pot multicomponent synthesis : Combine substituted 1,3-diketones, cyanate esters, and ethyl chloroacetate under solvent-free conditions using [Et3NH][HSO4] as a dual catalyst and solvent (20 mol%, 120°C, 92–98% yields). This method minimizes waste and avoids volatile organic solvents .
- Pd-catalyzed carboamination : Utilize palladium catalysts to achieve stereoselective synthesis via alkene or alkyne functionalization. Reaction conditions (e.g., ligand choice, solvent) significantly influence stereochemical outcomes .
- Comparison Table :
| Method | Catalyst | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ionic liquid synthesis | [Et3NH][HSO4] | 92–98 | Solvent-free, recyclable catalyst | Limited substrate scope |
| Pd-catalyzed | Pd(OAc)2/ligand | 60–85 | Stereoselectivity control | Requires inert conditions |
Q. How can researchers confirm the structural identity and purity of 3-ethyl-oxazolidine derivatives?
- Methodological Answer :
- Spectroscopic characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and ring integrity. For example, oxazolidine protons typically resonate at δ 3.5–5.0 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Chromatographic purity : HPLC or GC analysis with ≥95% purity thresholds.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What parameters optimize the reaction efficiency of 3-ethyl-oxazolidine synthesis?
- Methodological Answer :
- Catalyst loading : 20 mol% [Et3NH][HSO4] maximizes yield while minimizing side reactions .
- Temperature : 120°C balances reaction rate and thermal decomposition risks.
- Solvent selection : Solvent-free conditions enhance atom economy and reduce purification steps .
Advanced Research Questions
Q. How can stereoselectivity in 3-ethyl-oxazolidine synthesis be controlled using transition-metal catalysts?
- Methodological Answer :
- Ligand design : Chiral ligands (e.g., BINAP) in Pd-catalyzed carboamination reactions induce enantioselectivity via π-allyl intermediates .
- Substrate preorganization : Steric effects in alkene/alkyne substrates direct regioselective ring closure.
- Case Study : Pd(OAc)2 with (R)-BINAP achieved 85% ee in oxazolidine derivatives .
Q. What mechanistic insights explain the visible light-mediated cleavage of 3-ethyl-oxazolidine rings?
- Methodological Answer :
- Radical pathway : Visible light (e.g., eosin Y) generates alkyl radicals, which undergo addition to alkenes. Subsequent oxidation forms cationic intermediates, followed by nucleophilic ring cleavage (e.g., bromide attack) .
- Key Evidence : ESR spectroscopy confirmed radical intermediates in analogous oxazolidine systems .
- Catalytic Systems Comparison :
| Catalyst | Light Source | Reaction Scope | Yield (%) |
|---|---|---|---|
| Eosin Y | Blue LED | Alkenes, enol ethers | 70–85 |
| Ru(bpy)3<sup>2+</sup> | White LED | Alkynes | 60–75 |
Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer :
- Reproducibility checks : Verify catalyst purity, moisture levels, and inert atmosphere integrity.
- Computational validation : Use DFT calculations to compare energy pathways for competing reaction mechanisms .
- Case Study : Discrepancies in Pd-catalyzed yields were traced to ligand decomposition under aerobic conditions .
Q. What green chemistry principles can be applied to improve the sustainability of 3-ethyl-oxazolidine synthesis?
- Methodological Answer :
- Ionic liquid recycling : [Et3NH][HSO4] retains >90% activity after five cycles .
- Solvent-free protocols : Reduce E-factor by eliminating dichloromethane or DMF .
- Energy efficiency : Microwave-assisted reactions cut time by 50% compared to conventional heating .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate experimental protocols (e.g., NMR calibration, catalyst batch variability).
- Step 2 : Perform control experiments to isolate variables (e.g., ligand vs. substrate effects).
- Step 3 : Publish negative results to clarify boundary conditions (e.g., temperature limits for decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
